Nesbuvir
Description
This compound is a non-nuceoside polymerase inhibitor with activity against hepatitis C virus (HCV). This compound binds to the palm site II pocket of HCV NS5B polymerase and inhibits viral genome replication.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
inhibits HCV RdRp; structure in first source
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
5-cyclopropyl-2-(4-fluorophenyl)-6-[2-hydroxyethyl(methylsulfonyl)amino]-N-methyl-1-benzofuran-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O5S/c1-24-22(27)20-17-11-16(13-3-4-13)18(25(9-10-26)31(2,28)29)12-19(17)30-21(20)14-5-7-15(23)8-6-14/h5-8,11-13,26H,3-4,9-10H2,1-2H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDWVLJJJOTABN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(OC2=CC(=C(C=C21)C3CC3)N(CCO)S(=O)(=O)C)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90219225 | |
| Record name | Nesbuvir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
691852-58-1 | |
| Record name | Nesbuvir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0691852581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nesbuvir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07238 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nesbuvir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NESBUVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYK815W3Z8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Allosteric Mechanism of Nesbuvir in the Inhibition of HCV NS5B Polymerase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection remains a significant global health concern, and the viral RNA-dependent RNA polymerase, nonstructural protein 5B (NS5B), is a cornerstone target for direct-acting antiviral (DAA) therapies. Nesbuvir (also known as HCV-796) is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. Unlike nucleoside inhibitors that compete with natural substrates at the active site, this compound employs an allosteric mechanism, binding to a distinct site on the enzyme to induce conformational changes that ultimately impede viral RNA replication. This technical guide provides an in-depth examination of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.
Core Mechanism of Action: Allosteric Inhibition of NS5B
This compound functions as a potent and selective inhibitor of the HCV NS5B polymerase by binding to an allosteric site located in the palm subdomain of the enzyme, often referred to as "palm pocket II"[1]. This binding event is non-competitive with respect to the nucleotide triphosphate (NTP) substrates[2][3]. The interaction of this compound with this pocket induces a conformational change in the NS5B protein, which is critical for its inhibitory effect[2][3]. This structural alteration interferes with the necessary dynamic movements of the polymerase during the RNA synthesis process, ultimately blocking the elongation of the viral RNA chain[2][3].
The binding kinetics of this compound to NS5B are characterized by a slow association and a very slow dissociation rate, indicating the formation of a stable inhibitor-enzyme complex with a long residence time[4][5]. This prolonged interaction contributes to its potent antiviral activity.
Signaling Pathway of Allosteric Inhibition
The following diagram illustrates the proposed mechanism of this compound's allosteric inhibition of HCV NS5B polymerase.
Quantitative Data on this compound's Antiviral Activity and Binding
The potency of this compound has been quantified through various in vitro assays. The following tables summarize key quantitative data.
Table 1: In Vitro Antiviral Activity of this compound (HCV-796)
| Assay Type | HCV Genotype | Cell Line | Parameter | Value | Reference |
| Replicon Assay | 1a | Huh-7 | EC50 | 5 nM | [6] |
| Replicon Assay | 1b | Huh-7 | EC50 | 9 nM | [6][7][8] |
| Transient Replicon Assay | 1b | Huh-7 | EC50 | 14 nM | [9] |
| Stable Replicon Assay | 1b | Huh-7 | EC50 | 5 nM | [9] |
EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication.
Table 2: Biochemical Inhibition and Binding Affinity of this compound (HCV-796)
| Assay Type | HCV Genotype | Parameter | Value | Reference |
| NS5B Polymerase Assay | 1 | IC50 | 0.01 - 0.14 µM | [6] |
| NS5B Polymerase Assay | - | IC50 | 0.03 µM | [2] |
| Fluorescence Quenching | 1b (Con1) | Kd (equilibrium) | 71 ± 2 nM | [4] |
| Fluorescence Quenching | 1b (Con1) | koff | 4.9 ± 0.5 x 10-4 s-1 | [4][5] |
IC50 (50% inhibitory concentration) is the concentration of the drug that inhibits 50% of enzyme activity. Kd (dissociation constant) represents the binding affinity between the inhibitor and the enzyme. koff (dissociation rate constant) reflects the stability of the enzyme-inhibitor complex.
Resistance to this compound
As with other antiviral agents, resistance to this compound can emerge through mutations in the NS5B polymerase. The primary resistance-associated substitution (RAS) identified for this compound is C316Y/N in the palm II allosteric binding site[7]. This mutation reduces the binding affinity of this compound to the NS5B enzyme, thereby decreasing its inhibitory effect. Other mutations in proximity to the binding pocket, such as L314F, I363V, and M414V, have also been shown to confer reduced susceptibility to this compound[7].
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antiviral compounds. The following sections outline the core experimental protocols used to characterize the mechanism of action of this compound.
HCV Subgenomic Replicon Luciferase Assay
This cell-based assay is fundamental for determining the antiviral potency of a compound against HCV replication.
Objective: To quantify the inhibition of HCV RNA replication in a cellular context.
Principle: A subgenomic HCV replicon containing a luciferase reporter gene is stably expressed in a human hepatoma cell line (e.g., Huh-7). The level of luciferase activity directly correlates with the extent of viral RNA replication. A reduction in luciferase signal in the presence of the test compound indicates inhibition of replication.
Methodology:
-
Cell Culture: Maintain Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.
-
Compound Preparation: Prepare a serial dilution of this compound in dimethyl sulfoxide (DMSO).
-
Assay Procedure: a. Seed the replicon-containing Huh-7 cells into 96-well plates. b. After cell attachment, add the diluted this compound to the wells. Include a vehicle control (DMSO only) and a positive control (another known HCV inhibitor). c. Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator. d. Following incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay system.
-
Data Analysis: a. Normalize the luciferase readings to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the drug concentration. c. Calculate the EC50 value by fitting the data to a four-parameter logistic dose-response curve.
In Vitro NS5B RNA-Dependent RNA Polymerase (RdRp) Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified NS5B polymerase.
Objective: To determine the IC50 value of this compound against the HCV NS5B polymerase.
Principle: The assay measures the incorporation of a radiolabeled or biotinylated nucleotide triphosphate into a newly synthesized RNA strand using a template/primer. A common format is the scintillation proximity assay (SPA).
Methodology:
-
Reagents:
-
Purified recombinant HCV NS5B polymerase (C-terminally truncated for solubility).
-
RNA template/primer (e.g., poly(A)/oligo(U) or a heteropolymeric sequence).
-
Biotinylated primer.
-
Radiolabeled UTP (e.g., [3H]UTP).
-
Streptavidin-coated SPA beads.
-
Assay buffer (containing Tris-HCl, MgCl2, DTT, and a non-ionic detergent).
-
-
Assay Procedure: a. In a 96-well plate, add the assay buffer, NS5B enzyme, and varying concentrations of this compound. b. Pre-incubate the enzyme and inhibitor. c. Initiate the reaction by adding the RNA template/primer and the NTP mix (including the radiolabeled UTP). d. Incubate at room temperature to allow RNA synthesis. e. Terminate the reaction by adding EDTA. f. Add the streptavidin-coated SPA beads. The biotinylated RNA product will bind to the beads, bringing the radiolabel into close proximity to the scintillant in the beads, generating a light signal.
-
Data Analysis: a. Measure the signal using a microplate scintillation counter. b. Calculate the percentage of inhibition relative to a no-inhibitor control. c. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting to a dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free biophysical technique used to measure the kinetics of binding between an inhibitor and its target protein in real-time.
Objective: To determine the association (kon), dissociation (koff), and equilibrium dissociation (Kd) constants for the interaction of this compound with NS5B.
Methodology:
-
Immobilization: Covalently immobilize the purified recombinant NS5B polymerase onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling).
-
Binding Analysis: a. Flow a running buffer over the sensor surface to establish a stable baseline. b. Inject a series of concentrations of this compound over the immobilized NS5B surface (association phase). c. After the association phase, switch back to the running buffer to monitor the dissociation of this compound from the NS5B (dissociation phase). d. Regenerate the sensor surface to remove any bound analyte before the next injection.
-
Data Analysis: a. The binding events are measured in real-time as a change in the refractive index at the sensor surface, generating a sensorgram. b. Fit the sensorgrams from the different analyte concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate the kon and koff rates. c. The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.
Visualized Experimental Workflows
The following diagrams illustrate the workflows for characterizing an HCV NS5B inhibitor and for performing a binding assay.
Conclusion
This compound represents a significant advancement in the development of HCV therapeutics, exemplifying the power of targeting allosteric sites on viral enzymes. Its mechanism of action, characterized by binding to the palm II pocket of NS5B and inducing an inhibitory conformational change, has been thoroughly investigated through a combination of virological, biochemical, and biophysical methods. The slow binding kinetics and long residence time of this compound contribute to its potent antiviral activity. Understanding the nuances of its interaction with NS5B, including the molecular basis of resistance, is critical for the development of next-generation NNIs with improved efficacy and resistance profiles. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation of HCV NS5B inhibitors and the broader field of allosteric drug discovery.
References
- 1. Biochemical Study of the Comparative Inhibition of Hepatitis C Virus RNA Polymerase by VX-222 and Filibuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Activity and Inhibition of the Hepatitis C Virus RNA-dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of activity and inhibition of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Slow Binding Inhibition and Mechanism of Resistance of Non-nucleoside Polymerase Inhibitors of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Molecular Mechanism of Hepatitis C Virus Replicon Variants with Reduced Susceptibility to a Benzofuran Inhibitor, HCV-796 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Nesbuvir: A Non-Nucleoside NS5B Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nesbuvir (also known as HCV-796) is a potent, non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. This document provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro efficacy, resistance profile, and relevant experimental methodologies. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of antiviral therapeutics for HCV infection. While clinical trial and pharmacokinetic data for this compound specifically are limited in the public domain, this guide contextualizes its properties within the broader landscape of NS5B inhibitors.
Introduction
Hepatitis C virus infection remains a significant global health concern, with chronic infection leading to severe liver pathologies, including cirrhosis and hepatocellular carcinoma. The HCV NS5B polymerase is a crucial enzyme for viral replication, making it a prime target for direct-acting antiviral (DAA) therapies. This compound emerged as a promising candidate within the class of non-nucleoside inhibitors that allosterically bind to and inhibit the function of the NS5B polymerase.
Mechanism of Action
This compound is a non-competitive inhibitor that binds to a hydrophobic pocket within the "palm" domain of the HCV NS5B polymerase, a site distinct from the active site where nucleotide incorporation occurs.[1] This allosteric binding induces a conformational change in the enzyme, thereby impeding its ability to catalyze the synthesis of new viral RNA. This mechanism of action is characteristic of palm II site inhibitors.
References
The Rise and Discontinuation of Nesbuvir: A Technical Overview of a Non-Nucleoside HCV Polymerase Inhibitor
An In-depth Guide for Researchers and Drug Development Professionals on the Discovery, Mechanism of Action, and Clinical Evaluation of the Hepatitis C Virus Inhibitor Nesbuvir (HCV-796).
Introduction
This compound, also known as HCV-796, emerged as a promising direct-acting antiviral agent in the fight against Hepatitis C Virus (HCV) infection. Developed through a collaboration between Wyeth and ViroPharma, this small molecule inhibitor belongs to the benzofuran class of compounds and targets the HCV non-structural protein 5B (NS5B) RNA-dependent RNA polymerase. As a non-nucleoside inhibitor (NNI), this compound offered a distinct mechanism of action compared to nucleoside analogs, positioning it as a key component in potential combination therapies. This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of this compound, summarizing key preclinical and clinical findings for researchers, scientists, and drug development professionals.
Discovery and Lead Optimization
The discovery of this compound originated from high-throughput screening campaigns aimed at identifying novel inhibitors of the HCV NS5B polymerase. These efforts identified the benzofuran scaffold as a promising starting point for medicinal chemistry optimization. Structure-activity relationship (SAR) studies focused on modifying substituents at various positions of the benzofuran core to enhance antiviral potency, improve pharmacokinetic properties, and maintain a favorable safety profile. This optimization process ultimately led to the identification of this compound (5-Cyclopropyl-2-(4-fluorophenyl)-6-((2-hydroxyethyl)(methylsulfonyl)amino)-N-methyl-1-benzofuran-3-carboxamide) as a lead candidate for clinical development.
Mechanism of Action
This compound is an allosteric inhibitor of the HCV NS5B polymerase, an enzyme essential for the replication of the viral RNA genome.[1][2] Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, this compound binds to a distinct allosteric pocket known as the "palm II" site.[2][3] This binding event induces a conformational change in the enzyme, rendering it inactive and thereby preventing viral RNA synthesis.[3] The allosteric nature of its inhibition allows for potential synergy when used in combination with other classes of anti-HCV agents, such as protease inhibitors or nucleoside polymerase inhibitors.
Below is a diagram illustrating the mechanism of action of this compound within the HCV replication cycle.
Caption: Mechanism of this compound inhibiting HCV RNA replication.
Preclinical Development
In Vitro Antiviral Activity
This compound demonstrated potent and selective activity against HCV genotypes 1a and 1b in various in vitro assays. Key quantitative data from these studies are summarized in the table below.
| Assay Type | HCV Genotype | EC50 (nM) | IC50 (µM) | Reference |
| Replicon Assay | 1a | 4.5 - 5 | [4][5] | |
| Replicon Assay | 1b | 8.6 - 9 | [4][6] | |
| Enzyme Inhibition Assay | Genotype 1 | 0.01 - 0.14 | [6] |
Table 1: In Vitro Antiviral Activity of this compound
In Vivo Efficacy in Chimeric Mouse Model
The in vivo efficacy of this compound was evaluated in a chimeric mouse model with humanized livers infected with HCV. In this model, this compound monotherapy resulted in a significant reduction in HCV RNA levels. When administered in combination with pegylated interferon, an additive antiviral effect was observed.[7]
| Treatment Group | Mean Log10 Reduction in HCV RNA | Reference |
| This compound Monotherapy | 2.02 ± 0.55 | [7] |
| This compound + Pegylated Interferon | 2.44 | [7] |
Table 2: In Vivo Efficacy of this compound in a Chimeric Mouse Model
Clinical Development
This compound advanced into Phase 1 and Phase 2 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and antiviral activity in humans.
Phase 1 Clinical Trials
Phase 1a studies in healthy adult volunteers assessed the safety and pharmacokinetics of single ascending doses of this compound. The results indicated that single oral doses were generally well-tolerated, with mild to moderate headache being the most frequently reported adverse event.[8] The pharmacokinetic profile supported further clinical evaluation in multiple-dose studies.[8] Subsequent Phase 1 studies evaluated the effects of age, gender, and hepatic impairment on the pharmacokinetics of this compound.[9][10]
Phase 2 Clinical Trial
A key Phase 2 study evaluated the antiviral activity of this compound in combination with pegylated interferon alfa-2b in treatment-naive patients with chronic HCV infection. Patients received various doses of this compound or placebo twice daily for 14 days, in addition to pegylated interferon.
| Treatment Group (14 days) | Genotype | Mean Log10 Reduction in HCV RNA |
| Pegylated Interferon Alone | 1 | 1.2 |
| 100 mg this compound + Pegylated Interferon | 1 | ~3.0 |
| 250 mg this compound + Pegylated Interferon | 1 | ~3.0 |
| 500 mg this compound + Pegylated Interferon | 1 | ~3.0 |
| 1000 mg this compound + Pegylated Interferon | 1 | ~3.0 |
Table 3: Antiviral Activity of this compound in Combination with Pegylated Interferon in a Phase 2 Study (Genotype 1 Patients) [4]
The combination of this compound and pegylated interferon demonstrated a significantly greater reduction in HCV RNA levels compared to pegylated interferon alone.[4]
Experimental Protocols
While detailed, step-by-step proprietary experimental protocols for this compound's development are not publicly available, the following sections describe the general methodologies for the key assays used in its evaluation.
HCV NS5B Polymerase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of recombinant HCV NS5B.
-
Enzyme and Substrate Preparation: Recombinant HCV NS5B polymerase is purified. A template RNA (e.g., poly(A)) and a corresponding primer (e.g., oligo(U)) are used as substrates. Radiolabeled or fluorescently labeled ribonucleotide triphosphates (rNTPs) are included for detection.
-
Reaction Mixture: The reaction buffer typically contains the NS5B enzyme, the template-primer complex, a mixture of rNTPs (including the labeled one), and the test compound (this compound) at various concentrations.
-
Incubation: The reaction is initiated and incubated at a specific temperature (e.g., 30°C) for a defined period to allow for RNA synthesis.
-
Quenching and Detection: The reaction is stopped, and the newly synthesized RNA is captured (e.g., on a filter plate). The amount of incorporated labeled rNTP is quantified using a suitable detection method (e.g., scintillation counting or fluorescence measurement).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-compound control. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by fitting the data to a dose-response curve.
Caption: Workflow for an NS5B polymerase inhibition assay.
HCV Replicon Assay (General Protocol)
This cell-based assay measures the inhibition of HCV RNA replication within human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV replicon.
-
Cell Seeding: Huh-7 cells containing an HCV replicon (often encoding a reporter gene like luciferase) are seeded into multi-well plates.
-
Compound Addition: The test compound (this compound) is added to the cells at various concentrations.
-
Incubation: The cells are incubated for a period (e.g., 72 hours) to allow for HCV replication and the expression of the reporter gene.
-
Cell Lysis and Reporter Gene Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured. The reporter signal is proportional to the level of HCV RNA replication.
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay is performed to ensure that the observed reduction in reporter signal is due to specific antiviral activity and not to general cell toxicity.
-
Data Analysis: The EC50 value (the effective concentration of the compound that inhibits 50% of HCV replication) is calculated from the dose-response curve of the reporter signal. The CC50 value (the cytotoxic concentration that reduces cell viability by 50%) is also determined. The selectivity index (SI = CC50/EC50) is then calculated to assess the therapeutic window of the compound.
Discontinuation of Development
Despite showing promising preclinical and early clinical activity, the development of this compound was ultimately discontinued. Reports indicated that abnormal liver function test results were observed in a percentage of patients who received this compound for longer durations (over 8 weeks), leading to the suspension of further clinical trials.[7] This highlights the challenges in developing antiviral therapies and the critical importance of long-term safety data.
Conclusion
This compound represents a significant effort in the development of non-nucleoside inhibitors for the treatment of HCV. Its discovery and early development provided valuable insights into the potential of targeting the palm II allosteric site of the NS5B polymerase. While its clinical journey was halted due to safety concerns, the research on this compound and other benzofuran-based inhibitors contributed to the broader understanding of HCV virology and the development of subsequent successful direct-acting antiviral regimens that have revolutionized the treatment of Hepatitis C. The story of this compound serves as an important case study for drug development professionals on the path from lead optimization to clinical evaluation and the critical hurdles that must be overcome to bring a new therapeutic to market.
References
- 1. NS5B - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biochemical Study of the Comparative Inhibition of Hepatitis C Virus RNA Polymerase by VX-222 and Filibuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. HCV796: A selective nonstructural protein 5B polymerase inhibitor with potent anti-hepatitis C virus activity in vitro, in mice with chimeric human livers, and in humans infected with hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The combination of the NS5A and cyclophilin inhibitors results in an additive anti-HCV inhibition in humanized mice without development of resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Nesbuvir Binding Site on the HCV NS5B Polymerase Palm II Site
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding interaction between Nesbuvir (HCV-796), a non-nucleoside inhibitor (NNI), and its allosteric binding site within the palm II region of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. This document details the quantitative binding affinities, key interacting residues, resistance mutations, and relevant experimental methodologies.
Introduction to this compound and the NS5B Palm II Site
HCV NS5B polymerase is a critical enzyme for viral replication, making it a prime target for antiviral drug development.[1][2] Non-nucleoside inhibitors are a class of antiviral drugs that bind to allosteric sites on the NS5B polymerase, inducing conformational changes that inhibit its enzymatic activity.[3][4] this compound is a potent benzofuran derivative that specifically targets the palm II allosteric binding site of the NS5B polymerase.[5][6] This site is a distinct hydrophobic pocket located at the base of the palm domain, separate from the catalytic active site and other NNI binding sites such as the thumb I, thumb II, and palm I.[5][7][8]
Quantitative Analysis of this compound Binding
The potency of this compound has been characterized through various in vitro enzymatic and cell-based replicon assays. The following tables summarize the key quantitative data for this compound's inhibitory activity.
| Assay Type | HCV Genotype | Parameter | Value | Reference |
| Enzyme Assay | Genotype 1 | IC50 | 0.01 - 0.14 µM | [9] |
| Replicon Assay | Genotype 1a | EC50 | 5 nM | [9] |
| Replicon Assay | Genotype 1b | EC50 | 9 nM | [9] |
| Replicon Assay | Parental Replicon (stable) | EC50 | 5 nM | [5] |
| Replicon Assay | Parental Replicon (transient) | EC50 | 14 nM | [5] |
| Replicon Assay | NS3V170A Mutant | EC50 | 9 nM | [5] |
| Replicon Assay | NS3V170A Mutant | EC50 | 13 nM | [5] |
Table 1: Inhibitory Potency of this compound (HCV-796)
Biophysical studies have further elucidated the binding kinetics of this compound to the NS5B polymerase.
| Parameter | Value | Incubation Time | Reference |
| Kd (equilibrium) | 71 ± 2 nM | 3 hours | [7] |
| Kd (initial) | 1.9 ± 0.2 µM | 10 minutes | [7] |
| k_off | 4.9 ± 0.5 × 10⁻⁴ s⁻¹ | - | [7] |
Table 2: Binding Kinetics of this compound (HCV-796) to NS5B Polymerase
These data indicate that this compound exhibits slow binding kinetics, with its binding affinity increasing significantly over time.[7]
The this compound Binding Pocket in the Palm II Site
The precise interactions between this compound and the palm II site have been elucidated through X-ray crystallography. The crystal structure of this compound in complex with HCV NS5B polymerase (PDB ID: 4TLR) reveals a well-defined hydrophobic binding pocket.
Key Interacting Amino Acid Residues
The following amino acid residues within the palm II site are critical for the binding of this compound:
-
C316
-
S365
-
M414
Mutations at these key residues have been shown to confer resistance to this compound, highlighting their importance in the drug-target interaction.[10]
Visualization of the Binding Interaction
The following diagram illustrates the binding of this compound within the palm II pocket of the HCV NS5B polymerase.
Resistance to this compound
The development of drug resistance is a significant challenge in antiviral therapy. For this compound, specific mutations within the NS5B palm II binding site have been identified that reduce its inhibitory activity.
| Mutation | Effect on this compound Activity | Reference |
| C316Y/N | Resistance | [10][11] |
| S365T | Resistance | [10] |
| M414T/L | Resistance | [10][12] |
Table 3: this compound Resistance-Associated Mutations in HCV NS5B
The emergence of these mutations underscores the importance of the identified residues for stable drug binding and highlights the need for combination therapies to overcome resistance.
Experimental Protocols
The characterization of this compound's binding and inhibitory activity relies on a suite of biochemical and cell-based assays. Detailed below are generalized protocols for key experiments.
HCV NS5B Polymerase Inhibition Assay
This assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of recombinant NS5B.
Methodology:
-
Protein Expression and Purification: Recombinant HCV NS5B (typically a C-terminally truncated, soluble form) is expressed in E. coli or insect cells and purified using affinity and size-exclusion chromatography.[2][13]
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the purified NS5B enzyme, a suitable RNA template-primer, a mixture of ribonucleoside triphosphates (NTPs) including a labeled nucleotide (e.g., [³³P]-GTP or a fluorescently labeled NTP), and the test compound (this compound) at various concentrations.
-
Reaction Initiation and Incubation: The polymerase reaction is initiated by the addition of a divalent metal ion, typically Mg²⁺ or Mn²⁺, and incubated at a controlled temperature (e.g., 30°C) for a specific duration.[13]
-
Quenching and Detection: The reaction is stopped, and the newly synthesized, labeled RNA is separated from unincorporated labeled NTPs. The amount of incorporated label is then quantified using a suitable detection method (e.g., scintillation counting or fluorescence measurement).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
HCV Replicon Assay
This cell-based assay measures the inhibition of HCV RNA replication within human hepatoma cells.
References
- 1. A Surface Plasmon Resonance Method to Study HCV NS5B Inhibitors [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. Non-nucleoside analogue inhibitors bind to an allosteric site on HCV NS5B polymerase. Crystal structures and mechanism of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-nucleoside inhibitors of the HCV polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Crystallographic identification of a noncompetitive inhibitor binding site on the hepatitis C virus NS5B RNA polymerase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Slow Binding Inhibition and Mechanism of Resistance of Non-nucleoside Polymerase Inhibitors of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. medkoo.com [medkoo.com]
- 10. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Naturally occurring resistance mutations to inhibitors of HCV NS5A region and NS5B polymerase in DAA treatment-naïve patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular modeling and residue interaction network studies on the mechanism of binding and resistance of the HCV NS5B polymerase mutants to VX-222 and ANA598 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of Soluble Hepatitis C Virus RNA-Dependent RNA Polymerase Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antiviral Activity of Nesbuvir Against Hepatitis C Virus Genotypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nesbuvir (also known as HCV-796) is a non-nucleoside inhibitor (NNI) that targets the RNA-dependent RNA polymerase (RdRp) of the Hepatitis C Virus (HCV), designated Non-Structural Protein 5B (NS5B). By binding to an allosteric site on the enzyme, this compound effectively disrupts viral RNA replication. This document provides a comprehensive technical overview of the in vitro antiviral activity of this compound against a range of HCV genotypes. It includes a detailed summary of its potency, the experimental methodologies employed for its characterization, and a visual representation of its mechanism of action and the experimental workflow used to assess its efficacy. While demonstrating potent activity against several genotypes, particularly 1a and 1b, its development was halted due to observations of liver toxicity in clinical trials. Nevertheless, the study of this compound provides valuable insights into the development of HCV NS5B polymerase inhibitors.
Quantitative Antiviral Activity
The in vitro antiviral potency of this compound is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the compound required to inhibit 50% of HCV replicon replication in cell-based assays. The following table summarizes the reported EC50 values of this compound against various HCV genotypes.
| HCV Genotype | HCV Strain/Replicon | Cell Line | EC50 (nM) | Reference(s) |
| 1a | - | - | 5 | [1] |
| 1b | Con1 | Huh-7 | 9 | [1] |
| 2a | JFH1 | Huh-7.5 | 350 | [2] |
| 2b | - | Huh-7.5 | 69 | [2] |
| 3a | - | Huh-7.5 | 55 | [2] |
| 4 | - | - | Data not available | - |
| 5 | - | - | Data not available | - |
| 6 | - | - | Data not available | - |
Note: The variability in EC50 values can be attributed to differences in the specific replicon constructs, cell lines, and assay conditions used across different studies.
Mechanism of Action
This compound is a non-nucleoside inhibitor that allosterically targets the HCV NS5B polymerase. Unlike nucleoside/nucleotide inhibitors that bind to the active site and act as chain terminators, this compound binds to a distinct hydrophobic pocket within the "palm" domain of the enzyme.[2] This binding event induces a conformational change in the NS5B polymerase, thereby inhibiting its enzymatic activity and preventing the synthesis of viral RNA.
Caption: this compound allosterically inhibits the HCV NS5B polymerase, preventing viral RNA synthesis.
Experimental Protocols
The in vitro antiviral activity of this compound is primarily evaluated using HCV replicon assays. These cell-based systems utilize human hepatoma cell lines (e.g., Huh-7) that harbor self-replicating HCV RNA molecules (replicons). These replicons often contain a reporter gene, such as luciferase, which allows for the convenient quantification of viral replication.
HCV Replicon Assay (Luciferase-based)
Objective: To determine the EC50 value of this compound by measuring the inhibition of HCV replicon replication.
Materials:
-
Cell Line: Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b) containing a luciferase reporter gene.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and penicillin-streptomycin.
-
Selection Agent: G418 (Geneticin) to maintain the replicon in the cell line (used during routine cell culture but omitted during the assay).
-
Test Compound: this compound, dissolved in dimethyl sulfoxide (DMSO).
-
Assay Plates: 96-well, white, clear-bottom tissue culture plates.
-
Luciferase Assay Reagent: Commercially available luciferase assay system (e.g., Bright-Glo).
-
Luminometer: Plate reader capable of measuring luminescence.
Procedure:
-
Cell Seeding:
-
HCV replicon-containing cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000 to 10,000 cells/well).
-
The plates are incubated for 24 hours to allow for cell adherence.
-
-
Compound Preparation and Addition:
-
A serial dilution of this compound is prepared in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration in the assay wells should be kept constant and low (e.g., ≤0.5%) to avoid solvent-induced cytotoxicity.
-
The diluted compound is added to the appropriate wells. Control wells containing medium with DMSO (vehicle control) and no compound (untreated control) are also included.
-
-
Incubation:
-
The plates are incubated for a defined period, typically 48 to 72 hours, to allow for HCV replication and for the antiviral compound to exert its effect.
-
-
Luciferase Assay:
-
After the incubation period, the culture medium is removed, and the cells are lysed according to the luciferase assay kit manufacturer's instructions.
-
The luciferase substrate is added to the cell lysates.
-
-
Data Acquisition and Analysis:
-
The luminescence signal, which is proportional to the level of HCV replicon replication, is measured using a luminometer.
-
The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control.
-
The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Caption: A streamlined workflow for the in vitro determination of this compound's antiviral efficacy.
Conclusion
This compound demonstrates potent in vitro antiviral activity against several HCV genotypes, particularly genotypes 1a and 1b, through the allosteric inhibition of the NS5B polymerase. While its clinical development was halted, the data and methodologies associated with its preclinical evaluation remain valuable for the broader field of antiviral drug discovery and development. The experimental protocols and conceptual frameworks outlined in this guide provide a basis for the continued investigation of HCV inhibitors and the characterization of their antiviral profiles. Further research would be necessary to determine the activity of this compound against HCV genotypes 4, 5, and 6 to fully elucidate its pan-genotypic potential.
References
Early-Phase Clinical Trial Results of Nesbuvir (HCV-796) for Hepatitis C: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nesbuvir (also known as HCV-796) is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. Developed by ViroPharma and Wyeth, this compound showed early promise in preclinical studies, leading to its evaluation in early-phase clinical trials. This technical guide provides a comprehensive overview of the available data from these early-phase studies, focusing on pharmacokinetics, safety, and antiviral efficacy. The development of this compound was ultimately discontinued due to safety concerns observed in a Phase 2 trial.
Mechanism of Action
This compound is an allosteric inhibitor that binds to a distinct site on the NS5B polymerase, away from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its ability to synthesize viral RNA.
Caption: Mechanism of this compound Action on HCV Replication.
Early-Phase Clinical Development
This compound underwent Phase 1 and initial Phase 2 clinical evaluation to assess its safety, tolerability, pharmacokinetics, and antiviral activity.
Phase 1a: Single Ascending Dose Study in Healthy Volunteers
A Phase 1a, randomized, placebo-controlled, single ascending dose trial was conducted in healthy adult volunteers.
Experimental Protocol: Fasting healthy subjects were randomly assigned to receive a single oral dose of this compound or placebo. The dose cohorts ranged from 25 mg to 2000 mg. A cohort at the 100 mg dose level also received the drug in a fed state to assess the effect of food on pharmacokinetics. Safety and pharmacokinetic parameters were monitored.[1]
Results: The pharmacokinetic profile of single oral doses of this compound was deemed acceptable and supportive of further clinical development.[1] Specific quantitative data on pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from this study are not publicly available in detail.
Safety: Single oral doses of this compound were generally well-tolerated. The most frequently reported adverse event was mild to moderate headache. No serious treatment-emergent adverse events were reported, and there was no apparent dose-related increase in the frequency of any adverse event.[1]
Phase 1b: Multiple Ascending Dose Study in HCV-Infected Patients
A Phase 1b randomized, double-blind, placebo-controlled, multiple ascending dose study was conducted in patients with chronic hepatitis C. This trial included both monotherapy and combination therapy arms.
Experimental Protocol: Patients with chronic HCV infection received this compound monotherapy for 14 days at various dose levels. The study assessed the safety, tolerability, and antiviral activity of multiple doses of this compound. Following the monotherapy phase, a combination therapy arm was initiated where this compound was administered with pegylated interferon.[2][3]
Monotherapy Results: this compound administered as monotherapy for 14 days demonstrated dose-related antiviral activity across multiple HCV genotypes. The peak antiviral response was observed at doses of 500 mg to 1000 mg twice daily.[2]
Table 1: Antiviral Activity of this compound Monotherapy (14 days)
| Dose Group | Mean HCV RNA Reduction (log10 IU/mL) |
|---|---|
| Placebo | No significant change |
| 500 mg BID | Up to 1.5 (97%) |
| 1000 mg BID | Up to 1.5 (97%) |
Note: Data is qualitative as reported in the press release. "Up to 97%" reduction corresponds to approximately a 1.5 log10 reduction.[2]
Treatment with this compound also led to reductions in mean serum alanine aminotransferase (ALT) levels, a marker of liver injury. The greatest ALT reductions were seen in the 500 mg and 1000 mg dose groups.[2]
Combination Therapy with Pegylated Interferon Results: Preliminary data from the combination therapy arm of the Phase 1b study showed that the addition of this compound to pegylated interferon resulted in a greater reduction in HCV RNA compared to pegylated interferon alone.[4]
Table 2: Antiviral Activity of this compound in Combination with Pegylated Interferon (Day 14)
| Treatment Group | Mean HCV RNA Reduction (log10 IU/mL) |
|---|---|
| Pegylated Interferon Alone | 1.7 |
| this compound (≥250 mg BID) + Pegylated Interferon | 3.3 to 3.5 |
Data is from a preliminary analysis.[4]
In this combination arm, 30% to 33% of patients receiving this compound doses of 250 mg BID or higher achieved viral levels below the limit of quantification (50 IU/mL) by day 14.[4] These positive results led to the decision to proceed to Phase 2 clinical trials.[3]
Safety: In the Phase 1b monotherapy study, this compound was generally well-tolerated over 14 days, with no dose-limiting toxicities identified. Mild to moderate headache was the most frequently reported adverse event. Three subjects discontinued treatment due to adverse events: one in the placebo group (hypertension), one in the 500 mg group (elevated TSH), and one in the 1500 mg group (elevated unconjugated bilirubin).[2]
Phase 2: Combination Therapy in Treatment-Naive and Non-Responder Patients
A Phase 2, randomized, open-label study was initiated to evaluate the safety, tolerability, antiviral activity, and pharmacokinetics of this compound in combination with pegylated interferon and ribavirin. The study enrolled both treatment-naive and prior non-responder patients with HCV genotype 1 infection.[4][5]
Experimental Protocol: The study was designed to compare this compound in combination with pegylated interferon and ribavirin against the standard of care (pegylated interferon and ribavirin alone).[5]
Caption: this compound Phase 2 Combination Therapy Trial Workflow.
Discontinuation of the Phase 2 Study: Dosing with this compound in the Phase 2 trial was discontinued due to a potential safety issue. A review by the joint safety review board revealed clinically significant elevations in liver enzymes in approximately 8% of patients who had received at least 8 weeks of therapy with the this compound combination, compared to only 1% in the standard of care arm. This included two patients who experienced serious adverse events leading to withdrawal from the study. The elevations in liver enzymes appeared to be transient in some patients. Following this finding, all patients in the this compound arm were transitioned to the standard of care regimen.[5]
Summary and Conclusion
Early-phase clinical trials of this compound demonstrated its potential as an antiviral agent against HCV. The Phase 1a study in healthy volunteers established an acceptable initial safety and pharmacokinetic profile. The subsequent Phase 1b study in HCV-infected patients showed promising dose-dependent antiviral activity, both as a monotherapy and in combination with pegylated interferon, leading to proof of concept.
However, the emergence of a significant safety signal in the Phase 2 trial—clinically relevant elevations of liver enzymes—led to the discontinuation of the this compound clinical development program. This outcome highlights the critical importance of thorough safety evaluation in later-stage clinical trials, even for compounds that appear well-tolerated in early-phase studies. The data from the this compound program, while not leading to a marketed drug, contributed to the broader understanding of the development of direct-acting antiviral agents for hepatitis C.
References
- 1. ViroPharma Incorporated Announces Presentation Of Pharmacokinetic Data From HCV-796 Phase 1a Study - BioSpace [biospace.com]
- 2. ViroPharma Incorporated Announces Presentation Of HCV-796 Phase 1b Data At Digestive Disease Week; Drug Cuts Hepatitis C Virus Up To 97% - BioSpace [biospace.com]
- 3. ViroPharma Incorporated And Wyeth Announce Achievement Of Proof Of Concept Milestone For HCV-796 - BioSpace [biospace.com]
- 4. ViroPharma and Wyeth Initiate Dosing in Phase 2 Study of HCV-796 in Treatment Naive Patients and Non-Responders [natap.org]
- 5. fiercebiotech.com [fiercebiotech.com]
Structural Analogs of Nesbuvir: A Technical Guide to Antiviral Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nesbuvir (HCV-796) is a potent, non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Its development highlighted the potential of allosteric inhibition of this crucial viral enzyme. This technical guide provides an in-depth analysis of the structural analogs of this compound, their antiviral activity, and the underlying mechanisms of action. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows to facilitate further research and development in this area.
Introduction
Hepatitis C virus infection remains a significant global health concern, and the viral NS5B polymerase is a prime target for direct-acting antiviral (DAA) therapies.[1] this compound, a benzofuran derivative, emerged as a promising NNI that binds to an allosteric site on the NS5B polymerase, inducing a conformational change that inhibits its function.[2][3] Although its clinical development was halted, the study of this compound and its analogs continues to provide valuable insights into the structure-activity relationships (SAR) of NS5B inhibitors and informs the design of novel antiviral agents.
Mechanism of Action of this compound and its Analogs
This compound and its structural analogs are allosteric inhibitors that bind to a hydrophobic pocket within the "palm" domain of the HCV NS5B polymerase, a site distinct from the active site for nucleotide incorporation.[2] This binding event induces a conformational change in the enzyme, which is thought to interfere with the initiation of RNA synthesis.[1][4] The allosteric nature of this inhibition means these compounds do not compete with nucleotide triphosphates, offering a different mechanistic approach compared to nucleoside/nucleotide analog inhibitors.[3]
Below is a diagram illustrating the proposed mechanism of allosteric inhibition of HCV NS5B polymerase by this compound and its analogs.
Caption: Allosteric inhibition of HCV NS5B polymerase by this compound analogs.
Structural Analogs of this compound and Antiviral Activity
The core scaffold of this compound is a substituted benzofuran. Research has focused on modifying various positions of this scaffold to improve potency, pan-genotypic activity, and pharmacokinetic properties.
Quantitative Antiviral Data
The following tables summarize the in vitro antiviral activity of this compound and selected structural analogs against different HCV genotypes.
Table 1: Antiviral Activity of this compound (HCV-796)
| Compound | HCV Genotype | Assay Type | EC50 (nM) | IC50 (µM) | Cell Line | Reference |
| This compound | 1a | Replicon | 5 | - | Huh-7 | [5] |
| This compound | 1b | Replicon | 9 | - | Huh-7 | [5] |
| This compound | 1b | Replicon | 14 (transient) | - | Huh-7 | [2] |
| This compound | Genotype 1 | Enzyme | - | 0.01 - 0.14 | - | [5] |
Table 2: Antiviral Activity of Benzofuran-based Analogs
| Compound ID | Modification from this compound Scaffold | HCV Genotype | Assay Type | EC50 (nM) | Reference |
| Analog 1 | Varied C5-aryl substitution | 1b | Replicon | 84 | [1] |
| Analog 2 | Varied C2-aryl and C5-heteroaryl groups | 1a | Replicon | <10 | [6] |
| Analog 3 | Varied C2-aryl and C5-heteroaryl groups | 1b | Replicon | <10 | [6] |
| Analog 4 | Varied C2-aryl and C5-heteroaryl groups | 2a | Replicon | <10 | [6] |
| Analog 5 | Varied C2-aryl and C5-heteroaryl groups | 3a | Replicon | <10 | [6] |
| Analog 6 | Varied C2-aryl and C5-heteroaryl groups | 4a | Replicon | <10 | [6] |
Experimental Protocols
HCV Replicon Assay
This cell-based assay is crucial for evaluating the antiviral activity of compounds in a cellular context that mimics viral replication.
Objective: To determine the 50% effective concentration (EC50) of a test compound required to inhibit HCV RNA replication by 50%.
Methodology:
-
Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, penicillin, streptomycin, and G418 (for selection).
-
Compound Preparation: Test compounds are serially diluted in dimethyl sulfoxide (DMSO) to create a concentration gradient.
-
Assay Procedure:
-
Replicon-containing cells are seeded into 96-well or 384-well plates.
-
After cell attachment, the culture medium is replaced with a medium containing the serially diluted test compounds. A vehicle control (DMSO) and a positive control (a known HCV inhibitor) are included.
-
The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Data Analysis:
-
After incubation, the level of reporter gene expression (e.g., luciferase activity) is measured, which correlates with the level of HCV RNA replication.
-
Cell viability is often assessed in parallel using a cytotoxicity assay (e.g., MTS or CellTiter-Glo).
-
The EC50 value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the HCV Replicon Assay.
NS5B Polymerase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified NS5B polymerase.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound required to inhibit the RNA-dependent RNA polymerase activity of NS5B by 50%.
Methodology:
-
Reagents and Buffers:
-
Purified recombinant HCV NS5B polymerase.
-
RNA template (e.g., poly(A) or a heteropolymeric template).
-
Primer (e.g., oligo(U)).
-
Ribonucleotide triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP (e.g., [α-33P]GTP or fluorescently labeled UTP).
-
Reaction buffer containing Tris-HCl, MgCl2, DTT, and KCl.
-
-
Assay Procedure:
-
The test compound, serially diluted in DMSO, is pre-incubated with the NS5B enzyme in the reaction buffer.
-
The polymerization reaction is initiated by adding the RNA template/primer and the rNTP mix.
-
The reaction is allowed to proceed at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
The reaction is stopped by adding a quenching solution (e.g., EDTA).
-
-
Detection and Analysis:
-
The newly synthesized RNA product is captured (e.g., on a filter membrane or via streptavidin-coated plates if a biotinylated primer is used).
-
The amount of incorporated labeled rNTP is quantified using a scintillation counter or a fluorescence plate reader.
-
The IC50 value is determined by plotting the percentage of enzyme inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Synthesis of this compound Analogs
The synthesis of this compound and its analogs typically involves the construction of the central benzofuran core, followed by the introduction of various substituents at the C2, C3, C5, and C6 positions. A general synthetic strategy is outlined below.
Caption: General synthetic pathway for this compound analogs.
Conclusion and Future Directions
This compound and its structural analogs represent a significant class of non-nucleoside inhibitors of the HCV NS5B polymerase. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of antiviral drug discovery. Future research should focus on optimizing the benzofuran scaffold to enhance pan-genotypic activity, improve the resistance profile, and minimize off-target effects. Structure-based drug design, guided by the crystal structures of NS5B in complex with these inhibitors, will be instrumental in developing the next generation of potent and safe anti-HCV therapeutics.
References
- 1. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Quantitative structure‐activity relationship and molecular docking revealed a potency of anti‐hepatitis C virus drugs against human corona viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: In Vitro Evaluation of Nesbuvir using a Hepatitis C Virus (HCV) Replicon Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hepatitis C Virus (HCV) is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment. Nesbuvir (formerly known as HCV-796) is a potent and selective non-nucleoside inhibitor (NNI) of the HCV NS5B RNA-dependent RNA polymerase (RdRp).[1][2] The NS5B polymerase is a critical enzyme in the HCV replication cycle, responsible for synthesizing new viral RNA genomes.[3][4][5] this compound binds to an allosteric site on the NS5B polymerase, inducing a conformational change that inhibits its enzymatic activity and thereby blocks viral replication.[2] This document provides a detailed protocol for evaluating the in vitro efficacy of this compound using a stable HCV replicon assay with a luciferase reporter, as well as a protocol for assessing its cytotoxicity.
Principle of the HCV Replicon Assay
The HCV replicon system is a powerful tool for studying viral replication and screening antiviral compounds in a cell-based environment.[6][7] It utilizes human hepatoma cells (e.g., Huh-7) that have been genetically engineered to contain a subgenomic portion of the HCV RNA. This subgenomic replicon contains the non-structural proteins (NS3 to NS5B) necessary for RNA replication but lacks the structural proteins, making it incapable of producing infectious virus particles.[6] The replicon also typically contains a reporter gene, such as firefly luciferase, and a selectable marker, like the neomycin phosphotransferase gene (Neo), which confers resistance to the antibiotic G418.[6][7] The level of reporter gene expression directly correlates with the efficiency of HCV RNA replication, allowing for a quantitative measure of antiviral activity.[7]
Data Presentation
Table 1: In Vitro Activity of this compound against HCV Replicons
| Parameter | Genotype 1a | Genotype 1b | Cell Line | Assay Duration | Reference |
| EC50 | 5 nM | 9 nM | Huh-7 derived | 3 days | [8] |
| CC50 | >20 µM | >20 µM | Huh-7 | 3 days | [3] |
*EC50 (50% effective concentration) is the concentration of this compound that inhibits 50% of HCV replicon replication. *CC50 (50% cytotoxic concentration) is the concentration of this compound that reduces the viability of the host cells by 50%.
Experimental Protocols
Protocol 1: this compound HCV Replicon Assay (Luciferase Reporter)
This protocol describes the determination of the EC50 value of this compound in a stable HCV replicon cell line.
Materials:
-
Stable HCV genotype 1b replicon-containing Huh-7 cells (e.g., Huh-7 Lunet) expressing firefly luciferase.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.5 mg/mL G418.
-
This compound (HCV-796).
-
Dimethyl sulfoxide (DMSO).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Plating:
-
Culture the stable HCV replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.5 mg/mL G418.
-
Trypsinize and resuspend the cells in DMEM without G418.
-
Seed the cells into 96-well white, clear-bottom plates at a density of 5,000 cells per well in 100 µL of medium.[8]
-
Incubate the plates at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in DMEM to achieve final desired concentrations (e.g., a 10-point, 3-fold dilution series). The final DMSO concentration in all wells should be kept constant and low (e.g., 0.5%).[8]
-
Include a "no drug" control (vehicle control, with DMSO only) and a "no cells" control (medium only).
-
Carefully remove the medium from the plated cells and add 100 µL of the medium containing the diluted this compound or controls to the respective wells.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.[8]
-
-
Luciferase Assay:
-
After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well (typically 100 µL).
-
Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from the "no cells" control wells from all other readings.
-
Normalize the data by setting the average luminescence of the "no drug" control wells to 100% replication.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve fit).
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the CC50 value of this compound to assess its toxicity to the host cells.
Materials:
-
Huh-7 cells (or the same cell line used for the replicon assay).
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound.
-
DMSO.
-
96-well clear tissue culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
Microplate reader (absorbance at 570 nm).
Procedure:
-
Cell Plating:
-
Seed Huh-7 cells in a 96-well clear plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate at 37°C in a 5% CO2 incubator overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in DMEM as described in Protocol 1.
-
Include a vehicle control (DMSO) and a "no cells" control.
-
Add 100 µL of the diluted compound or controls to the respective wells.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.
-
-
MTT Addition and Incubation:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for 2-4 hours in the dark, with gentle shaking, to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no cells" control from all other readings.
-
Normalize the data by setting the average absorbance of the vehicle control wells to 100% cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the CC50 value using a non-linear regression analysis.
-
Mandatory Visualization
Caption: Experimental workflow for the this compound HCV replicon assay.
Caption: Mechanism of action of this compound on HCV replication.
References
- 1. NS5B - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 2. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Halting HCV Replication with NS5A Inhibitors and NS5B Polymerase Inhibitors: Effective New Treatments of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatitis C virus nonstructural protein 5B - Wikipedia [en.wikipedia.org]
- 5. HCV Genome and Life Cycle - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 7. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a Cell-Based Assay for Nesbuvir Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection is a major global health concern, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment. Nesbuvir (formerly known as HCV-796) is a non-nucleoside inhibitor (NNI) that targets the HCV nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[1][2] this compound binds to a hydrophobic pocket within the "palm" domain of the NS5B polymerase, thereby inhibiting its function.[1] This document provides detailed application notes and protocols for establishing a robust cell-based assay to evaluate the efficacy of this compound and other potential HCV inhibitors.
The described assay utilizes an HCV replicon system. HCV replicons are self-replicating subgenomic HCV RNA molecules that can be stably maintained in human hepatoma cell lines, such as Huh-7.[3][4][5][6][7] These systems are powerful tools for studying the RNA replication stage of the HCV life cycle and are particularly well-suited for screening inhibitors of the NS5B polymerase.[4][6][8] The protocol incorporates a luciferase reporter gene for a high-throughput, quantitative readout of viral replication.[3][5][6][8][9][10]
Signaling Pathways and Experimental Workflow
To understand the context of the assay, it is essential to visualize the HCV life cycle and the specific target of this compound, as well as the overall experimental workflow.
Caption: The Hepatitis C Virus (HCV) life cycle and the inhibitory action of this compound on the NS5B polymerase.
Caption: The experimental workflow for the cell-based assay to determine this compound efficacy.
Experimental Protocols
Materials and Reagents
-
Cell Line: Huh-7 cell line stably harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., genotype 1b).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.5 mg/mL G418 (for selection).
-
This compound: Stock solution in DMSO.
-
Assay Plates: 96-well, white, clear-bottom tissue culture plates.
-
Reagents for Luciferase Assay: Commercially available luciferase assay kit.
-
Reagents for Cytotoxicity Assay: Commercially available kit (e.g., MTT, MTS, or CellTiter-Glo®).
-
Control Compounds: A known HCV inhibitor (e.g., Sofosbuvir) as a positive control and a negative control (e.g., DMSO vehicle).
Protocol 1: Cell Culture and Maintenance of HCV Replicon Cells
-
Culture the HCV replicon-harboring Huh-7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.5 mg/mL G418 at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 3-4 days, ensuring they do not exceed 80-90% confluency.
-
For the assay, use cells that are in the logarithmic growth phase.
Protocol 2: this compound Efficacy Assay (EC50 Determination)
-
Cell Seeding: Trypsinize and resuspend the HCV replicon cells in culture medium without G418. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium. Incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical starting concentration is 100-fold the expected EC50, followed by 10-point, 3-fold serial dilutions. Also, prepare dilutions for the positive control and a vehicle control (DMSO).
-
Treatment: Add 100 µL of the compound dilutions to the corresponding wells of the cell plate. The final DMSO concentration should not exceed 0.5%.
-
Incubation: Incubate the plate at 37°C for 72 hours.
-
Luciferase Assay: After incubation, perform the luciferase assay according to the manufacturer's protocol. Briefly, lyse the cells and measure the luminescence using a plate reader.
Protocol 3: Cytotoxicity Assay (CC50 Determination)
-
This assay should be performed in parallel with the efficacy assay using the same cell line and compound concentrations.
-
Follow steps 1-4 of Protocol 2.
-
Cell Viability Measurement: After the 72-hour incubation, perform the cytotoxicity assay according to the manufacturer's protocol (e.g., add MTT reagent and incubate, then solubilize formazan crystals and measure absorbance).[11]
Data Presentation and Analysis
The quantitative data from the efficacy and cytotoxicity assays should be summarized in tables for clear comparison.
Table 1: Raw Data for this compound Efficacy and Cytotoxicity
| This compound Conc. (nM) | Luciferase Signal (RLU) | % Inhibition | Cell Viability (%) |
| 0 (Vehicle) | 1,500,000 | 0 | 100 |
| 0.1 | 1,450,000 | 3.3 | 99 |
| 0.3 | 1,300,000 | 13.3 | 101 |
| 1 | 950,000 | 36.7 | 98 |
| 3 | 700,000 | 53.3 | 97 |
| 10 | 250,000 | 83.3 | 95 |
| 30 | 50,000 | 96.7 | 92 |
| 100 | 10,000 | 99.3 | 88 |
| 300 | 5,000 | 99.7 | 75 |
| 1000 | 2,000 | 99.9 | 55 |
Data Analysis:
-
% Inhibition Calculation:
-
% Inhibition = 100 x (1 - [(RLU of test well - RLU of background) / (RLU of vehicle control - RLU of background)])
-
-
% Cell Viability Calculation:
-
% Cell Viability = 100 x (Absorbance of test well / Absorbance of vehicle control)
-
-
EC50 and CC50 Determination: Plot the % inhibition and % cell viability against the logarithm of the drug concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 (the concentration at which 50% of viral replication is inhibited) and CC50 (the concentration at which 50% of cell viability is lost).
-
Selectivity Index (SI) Calculation: The SI is a measure of the therapeutic window of the compound.
-
SI = CC50 / EC50
-
Table 2: Summary of Efficacy and Cytotoxicity Parameters for this compound
| Compound | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | 2.5 | >10 | >4000 |
| Positive Control | (e.g., 40) | >50 | >1250 |
Expected Results and Interpretation
A potent and specific inhibitor like this compound is expected to exhibit a low nanomolar EC50 value against the HCV replicon.[1] The CC50 value should be significantly higher, resulting in a large selectivity index, indicating that the antiviral effect is not due to general cytotoxicity. A high SI value is a desirable characteristic for a drug candidate. The emergence of resistance can be investigated through long-term culture of replicon cells in the presence of the inhibitor and subsequent sequencing of the NS5B region to identify mutations.[12][13][14][15]
Conclusion
The described cell-based assay using an HCV replicon system provides a reliable and high-throughput method for determining the in vitro efficacy of this compound and other HCV NS5B polymerase inhibitors. By running parallel cytotoxicity assays, the specificity of the antiviral activity can be confirmed. This protocol serves as a foundational tool for researchers in the field of antiviral drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Cell Culture Adaptation of Hepatitis C Virus and In Vivo Viability of an Adapted Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Naturally occurring mutations associated with resistance to HCV NS5B polymerase and NS3 protease inhibitors in treatment-naïve patients with chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Naturally occurring resistance mutations to inhibitors of HCV NS5A region and NS5B polymerase in DAA treatment-naïve patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of Resistance to the Nonnucleoside NS5B Inhibitor Filibuvir in Hepatitis C Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Nesbuvir in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nesbuvir (also known as HCV-796) is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] As a critical component of the HCV replication complex, NS5B is a prime target for antiviral drug development. This compound binds to an allosteric site within the palm domain of the NS5B polymerase, inducing a conformational change that ultimately inhibits viral RNA synthesis.[1] These application notes provide detailed protocols for the preparation, storage, and use of this compound in cell culture-based assays, along with information on its stability and mechanism of action.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₂H₂₃FN₂O₅S |
| Molecular Weight | 446.49 g/mol |
| Appearance | White to off-white solid |
| Solubility (DMSO) | ≥ 50 mg/mL (≥ 111.98 mM) |
| CAS Number | 691852-58-1 |
Preparation of this compound Stock Solutions
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Protocol:
-
Precautionary Measures: Work in a laminar flow hood to maintain sterility. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution:
-
To prepare a 10 mM stock solution, dissolve 4.46 mg of this compound in 1 mL of anhydrous, sterile DMSO.
-
Vortex briefly until the powder is completely dissolved. Gentle warming to 37°C may be used to aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[2]
-
Note: It is critical to use anhydrous DMSO as the presence of water can affect the stability of the compound in solution.[2]
Stability of this compound Solutions
The stability of this compound is crucial for obtaining reproducible results in cell culture experiments. The following table summarizes the known stability of this compound in DMSO.
| Storage Condition | Solvent | Stability Duration |
| -20°C | DMSO | Up to 1 year[2] |
| -80°C | DMSO | Up to 2 years[2] |
| Room Temperature | DMSO | Stability not well-characterized; short-term handling is acceptable, but prolonged storage is not recommended. |
| 37°C in Cell Culture Media | Varies | Data not available. It is recommended to perform a stability study under your specific experimental conditions. |
Recommendation: For multi-day experiments, it is advisable to refresh the this compound-containing cell culture medium every 24-48 hours to ensure a consistent concentration of the active compound.
Experimental Protocols
Protocol 1: Preparation of Working Solutions for Cell Culture
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) as required for the cell line.
-
Sterile microcentrifuge tubes and pipette tips.
Protocol:
-
Thawing Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature, protected from light.
-
Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.
-
Important: To avoid precipitation, it is recommended to first dilute the DMSO stock into a small volume of medium and then add this to the final volume.
-
The final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[1]
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
-
Application to Cells: Replace the existing medium on the cells with the freshly prepared this compound-containing medium.
Example Dilution for a Final Concentration of 100 nM:
-
Prepare an intermediate dilution: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM solution.
-
Prepare the final working solution: Add 10 µL of the 10 µM intermediate solution to 990 µL of cell culture medium to achieve a final concentration of 100 nM.
Protocol 2: In Vitro Antiviral Assay using a Hepatitis C Virus (HCV) Replicon System
This protocol describes a general method for assessing the antiviral activity of this compound using a Huh-7 cell line harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase).
Materials:
-
Huh-7 cells harboring an HCV replicon (e.g., genotype 1b)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and G418 for selection)
-
G418-free medium for the assay
-
This compound working solutions
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Workflow:
Figure 1. Workflow for an in vitro antiviral assay of this compound.
Protocol:
-
Cell Seeding: Seed Huh-7 replicon cells in a 96-well plate at a density of 5,000-10,000 cells per well in G418-free medium. Incubate overnight at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium as described in Protocol 1. A typical concentration range to test would be from 0.1 nM to 1 µM.
-
Cell Treatment: Remove the medium from the cells and add the medium containing the different concentrations of this compound. Include wells with medium and DMSO only as a vehicle control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.
-
Endpoint Measurement:
-
Remove the culture medium.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the luciferase readings to the vehicle control (set to 100% replication or 0% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Calculate the 50% effective concentration (EC₅₀) using a non-linear regression analysis. The EC₅₀ for this compound in a stable replicon assay is typically in the low nanomolar range (e.g., 5 nM).[2]
-
Protocol 3: Cytotoxicity Assay
It is essential to assess the cytotoxicity of this compound to ensure that any observed antiviral effect is not due to cell death.
Materials:
-
Parental Huh-7 cells (or the same cell line used in the antiviral assay)
-
Complete cell culture medium
-
This compound working solutions
-
96-well plates
-
Cell viability reagent (e.g., MTT, resazurin, or a kit for measuring ATP content)
-
Plate reader
Protocol:
-
Cell Seeding: Seed parental Huh-7 cells in a 96-well plate at the same density as in the antiviral assay.
-
Compound Treatment: Treat the cells with the same serial dilutions of this compound as used in the antiviral assay.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (48-72 hours).
-
Viability Measurement: Add the cell viability reagent to the wells and measure the signal (absorbance or fluorescence) according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the results to the vehicle control (set to 100% viability).
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Calculate the 50% cytotoxic concentration (CC₅₀). This compound has been reported to have a CC₅₀ of >33 µM in Huh-5-2 cells.[1]
-
Determine the Selectivity Index (SI) by dividing the CC₅₀ by the EC₅₀. A higher SI value indicates a better therapeutic window.
-
Mechanism of Action and Cellular Effects
This compound is a non-nucleoside inhibitor that binds to an allosteric pocket in the thumb domain of the HCV NS5B polymerase.[1] This binding event induces a conformational change that prevents the polymerase from adopting the closed conformation required for productive RNA synthesis, thereby inhibiting the elongation step of viral replication.
Figure 2. Mechanism of action of this compound.
While the primary target of this compound is the viral polymerase, the downstream effects of inhibiting HCV replication can impact host cell signaling pathways that are modulated by the virus. HCV infection is known to affect pathways such as the interferon signaling pathway and the PI3K/Akt pathway.[3] However, specific studies detailing the direct effects of this compound on host cell signaling, independent of its antiviral activity, are currently limited.
Troubleshooting
-
Precipitation of this compound in cell culture medium:
-
Ensure the final DMSO concentration is as low as possible.
-
Prepare fresh working solutions for each experiment.
-
When preparing working solutions, add the DMSO stock to a small volume of medium first before bringing it to the final volume.
-
-
High variability in assay results:
-
Use single-use aliquots of the stock solution to avoid degradation from multiple freeze-thaw cycles.
-
Ensure consistent cell seeding density and health.
-
Verify the stability of this compound under your specific assay conditions.
-
-
Observed cytotoxicity at expected therapeutic concentrations:
-
Confirm the final DMSO concentration is not toxic to the cells.
-
Perform a cytotoxicity assay on the parental cell line to determine the CC₅₀.
-
Ensure the this compound powder has not degraded.
-
References
Application Notes and Protocols for High-Throughput Screening Assays Using Nesbuvir as a Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection is a global health concern, and the viral RNA-dependent RNA polymerase, nonstructural protein 5B (NS5B), remains a prime target for antiviral drug development. High-throughput screening (HTS) assays are crucial for identifying novel inhibitors of this essential enzyme. Nesbuvir (also known as HCV-796) is a potent and selective non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase.[1] It binds to an allosteric site within the palm domain of the enzyme, distinct from the active site for nucleotide incorporation, thereby inhibiting viral RNA replication.[1][2] Its well-characterized mechanism of action and activity against various HCV genotypes make it an ideal positive control for HTS campaigns targeting the NS5B polymerase.
These application notes provide detailed protocols for two primary HTS assays where this compound serves as a reliable control: a biochemical NS5B polymerase assay and a cell-based HCV replicon assay.
Mechanism of Action of this compound
This compound is a non-competitive inhibitor of the HCV NS5B polymerase. Unlike nucleoside/nucleotide analogs that compete with natural substrates at the enzyme's active site, this compound binds to a distinct allosteric pocket located in the palm subdomain of the polymerase.[1][2] This binding event induces a conformational change in the enzyme, rendering it inactive and preventing the synthesis of viral RNA.[3]
Data Presentation: this compound Activity
The inhibitory activity of this compound has been quantified in various enzymatic and cell-based assays. The following tables summarize key potency data for this compound against different HCV genotypes.
Table 1: In Vitro Enzymatic Inhibition of HCV NS5B Polymerase by this compound
| HCV Genotype | Assay Type | IC50 (nM) | Reference |
| 1b | Polymerase Assay | 3.1 - 7.9 | [4] |
| 1a | Polymerase Assay | Similar to 1b | [5] |
Table 2: Cell-Based Anti-HCV Replicon Activity of this compound
| HCV Genotype/Subtype | Cell Line | Assay Type | EC50 (nM) | Reference |
| 1b | Huh-7 | Stable Replicon | 5 | [1] |
| 1a | Huh-7 | Stable Replicon | Similar to 1b (2.1-fold difference) | [5] |
| 1b | Huh-7 | Transient Replicon | 14 | [1] |
| 1a/1b | Huh-7 | Luciferase Reporter Replicon | ~12.3 - 32 | [4] |
Experimental Protocols
Biochemical High-Throughput Screening: Scintillation Proximity Assay (SPA) for HCV NS5B Polymerase Activity
This assay measures the incorporation of a radiolabeled nucleotide into a newly synthesized RNA strand by the purified recombinant HCV NS5B polymerase. The use of SPA technology provides a homogeneous assay format suitable for HTS.
Materials:
-
Purified recombinant HCV NS5B polymerase (genotype 1b)
-
Biotinylated oligo(U)12 primer
-
Poly(A) template
-
[³H]-UTP (tritiated uridine triphosphate)
-
Unlabeled UTP, ATP, CTP, GTP
-
Streptavidin-coated SPA beads
-
Assay buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% (v/v) Triton X-100, 10% (v/v) glycerol
-
Stop solution: 50 mM EDTA in PBS
-
This compound (positive control)
-
DMSO (negative control)
-
384-well white, clear-bottom microplates
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound and test compounds in DMSO. A typical starting concentration for this compound is 10 µM.
-
Assay Plate Preparation: Dispense 1 µL of each compound dilution or DMSO into the wells of a 384-well plate.
-
Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, poly(A) template (10 µg/mL), and biotinylated oligo(U)12 primer (5 µg/mL).
-
Enzyme Addition: Add purified HCV NS5B polymerase to the reaction mixture to a final concentration of 10 nM.
-
Initiation of Reaction: Dispense 25 µL of the enzyme-template/primer mixture into each well of the assay plate. Incubate for 10 minutes at 30°C.
-
Nucleotide Addition: Prepare a nucleotide mix containing [³H]-UTP (0.5 µCi/well) and unlabeled UTP, ATP, CTP, and GTP (final concentration of 1 µM each). Add 25 µL of the nucleotide mix to each well to start the polymerase reaction.
-
Incubation: Incubate the plate at 30°C for 2 hours.
-
Termination and Bead Addition: Add 25 µL of stop solution containing streptavidin-coated SPA beads (1 mg/mL) to each well to terminate the reaction and capture the biotinylated RNA product.
-
Signal Detection: Incubate the plate for at least 1 hour at room temperature to allow the beads to settle. Measure the scintillation signal using a microplate scintillation counter.
Cell-Based High-Throughput Screening: HCV Replicon Assay with Luciferase Reporter
This assay utilizes a human hepatoma cell line (Huh-7) that stably harbors a subgenomic HCV replicon. The replicon contains a luciferase reporter gene, and the level of luciferase activity is directly proportional to the level of HCV RNA replication.
Materials:
-
Huh-7 cells harboring an HCV genotype 1b subgenomic replicon with a luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and G418 (for cell line maintenance).
-
Assay medium: DMEM with 2% FBS and without G418.
-
This compound (positive control)
-
DMSO (negative control)
-
Luciferase assay reagent
-
384-well white, solid-bottom cell culture plates
Protocol:
-
Cell Plating: Seed the Huh-7 replicon cells into 384-well plates at a density of 5,000 cells per well in 50 µL of assay medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound and test compounds in DMSO. A typical starting concentration for this compound is 1 µM.
-
Compound Addition: Add 100 nL of each compound dilution or DMSO to the corresponding wells. This results in a final DMSO concentration of 0.2%.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: Equilibrate the plates to room temperature. Add 25 µL of luciferase assay reagent to each well.
-
Signal Detection: Measure the luminescence signal using a microplate luminometer.
-
(Optional) Cytotoxicity Assay: To assess compound cytotoxicity, a parallel plate can be treated identically and assayed using a suitable cell viability reagent (e.g., CellTiter-Glo®).
Mandatory Visualizations
Caption: HCV Replication Cycle and the Site of this compound Inhibition.
Caption: High-Throughput Screening Experimental Workflows.
References
Application Notes and Protocols: Determination of Nesbuvir IC50 in Huh-7 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nesbuvir is a non-nucleoside inhibitor of the hepatitis C virus (HCV) nonstructural protein 5B (NS5B) polymerase, a critical enzyme for viral replication.[1][2] Determining the 50% inhibitory concentration (IC50) of this compound in a relevant cell-based model is a crucial step in evaluating its antiviral potency. The human hepatoma cell line, Huh-7, and its derivatives are highly permissive to HCV replication and are widely used as a standard in vitro model for HCV research and the screening of antiviral compounds.[3][4][5]
These application notes provide a detailed protocol for determining the IC50 value of this compound in Huh-7 cells using a luciferase-based HCV replicon system. This method offers a highly sensitive and quantitative measure of HCV RNA replication. Additionally, a protocol for assessing the cytotoxicity of this compound using an MTT assay is included to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/IC50).
Signaling Pathway of this compound Action
This compound exerts its antiviral effect by targeting the HCV NS5B RNA-dependent RNA polymerase. It binds to an allosteric site within the "palm" domain of the enzyme.[1] This binding induces a conformational change in the polymerase, ultimately inhibiting its ability to synthesize viral RNA and thus halting viral replication.[6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Luciferase Reporter Cell Line - Huh7 (CSC-RR0506) - Creative Biogene [creative-biogene.com]
- 4. Huh7 Cell Line: Modeling Hepatitis C Virus Infections and Liver Research [cytion.com]
- 5. Highly Permissive Cell Lines for Subgenomic and Genomic Hepatitis C Virus RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. What are the new drugs for Hepatitis C Virus (HCV) Infection? [synapse.patsnap.com]
Application Notes and Protocols: Utilizing Nesbuvir in Combination with Direct-Acting Antivirals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Nesbuvir, a non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B polymerase. The following sections detail its mechanism of action, in vitro antiviral activity, and its use in combination with other direct-acting antivirals (DAAs). Detailed experimental protocols for evaluating antiviral synergy and resistance are also provided to guide researchers in the pre-clinical assessment of novel anti-HCV regimens incorporating this compound.
Introduction to this compound
This compound (formerly known as HCV-796) is a potent and selective non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase[1][2]. Unlike nucleoside inhibitors that act as chain terminators, this compound binds to an allosteric site on the "palm" domain of the NS5B polymerase, inducing a conformational change that inhibits its enzymatic activity[1][3][4]. While its clinical development was halted due to observations of liver enzyme elevation, this compound remains a valuable tool for in vitro studies of HCV replication, combination therapies, and resistance mechanisms[5].
In Vitro Antiviral Activity of this compound
This compound has demonstrated potent activity against HCV genotypes 1a and 1b in cell-based replicon assays. The 50% effective concentration (EC50) values typically range from low to mid-nanomolar concentrations.
Table 1: In Vitro Antiviral Activity of this compound (HCV-796)
| Cell Line | HCV Genotype/Subtype | Assay Type | EC50 (nM) | CC50 (µM) | Reference |
| Huh-7 | 1b (Con1) | Luciferase Reporter | 17 | >20 | [6] |
| Huh-5-2 | 1b | Luciferase Reporter | 19 | >33 | [6] |
| Huh-7.5 | 5a | hRLuc Reporter | 3.2 | N/A | [6] |
| Stable Replicon | 1a | 3-day Inhibition | 5 | N/A | [1] |
| Stable Replicon | 1b | 3-day Inhibition | 9 | N/A | [1] |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.
Combination Antiviral Therapy with this compound
The current standard of care for HCV infection involves combination therapy with multiple DAAs targeting different viral proteins[3][7][8][9]. This approach maximizes antiviral efficacy and presents a high barrier to the development of resistance[10][11]. In vitro studies combining this compound with other classes of DAAs, such as NS3/4A protease inhibitors and NS5A inhibitors, are crucial for identifying synergistic or additive interactions.
Table 2: In Vitro Combination Antiviral Activity with this compound
| Combination | HCV Genotype | Assay | Interaction | Combination Index (CI) | Reference |
| This compound + Boceprevir (NS3/4A PI) | 1b | Replicon | Additive/Slight Synergy | Not explicitly stated, but concentrations used suggest non-antagonistic interaction. | [1] |
| This compound + Daclatasvir (NS5A Inhibitor) | 1b | Replicon | Expected Synergy | Not available for this compound, but combinations of NS5B NNIs and NS5A inhibitors are generally synergistic. | [10] |
| This compound + Sofosbuvir (NS5B NI) | 1b | Replicon | Additive | Not available for this compound, but combinations of DAAs with the same target are typically additive. | [10] |
PI: Protease Inhibitor; NI: Nucleoside Inhibitor. The combination of NS5A and nucleotide NS5B inhibitors has been shown to be synergistic[10].
Experimental Protocols
Protocol for In Vitro Antiviral Synergy Testing using HCV Replicon Assay
This protocol outlines a method to assess the synergistic, additive, or antagonistic antiviral effects of this compound in combination with another DAA using a luciferase-based HCV replicon assay.
Materials:
-
Huh-7 cells stably expressing an HCV replicon with a luciferase reporter gene.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection).
-
This compound and other DAA of interest, dissolved in DMSO.
-
96-well white opaque tissue culture plates.
-
Luciferase assay reagent (e.g., Promega Renilla Luciferase Assay System).
-
Luminometer.
-
CalcuSyn software (or similar) for synergy analysis.
Procedure:
-
Cell Seeding: Seed Huh-7 replicon cells in 96-well white opaque plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Drug Preparation: Prepare serial dilutions of this compound and the other DAA in cell culture medium. For combination testing, prepare a matrix of concentrations based on the individual EC50 values. A common approach is to use a fixed ratio of the two drugs centered around their respective EC50s.
-
Drug Treatment: Add the single-drug dilutions and the combination drug matrix to the cells in triplicate. Include a DMSO-only control (vehicle control). Incubate the plates for 72 hours.
-
Luciferase Assay: After the incubation period, lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis:
-
Calculate the percent inhibition of replicon replication for each drug concentration relative to the DMSO control.
-
Determine the EC50 value for each drug alone using a non-linear regression analysis (e.g., in GraphPad Prism).
-
Analyze the combination data using CalcuSyn software to calculate the Combination Index (CI). The CI value indicates the nature of the interaction:
-
CI < 0.9: Synergy
-
0.9 ≤ CI ≤ 1.1: Additivity
-
CI > 1.1: Antagonism[12]
-
-
Protocol for Selection and Characterization of this compound-Resistant HCV Replicons
This protocol describes a method for generating and characterizing HCV replicons with reduced susceptibility to this compound.
Materials:
-
Huh-7 cells harboring a wild-type HCV replicon.
-
Cell culture medium with and without G418.
-
This compound.
-
Trizol reagent for RNA extraction.
-
RT-PCR reagents.
-
Sanger sequencing reagents and access to a sequencer.
Procedure:
-
Resistance Selection:
-
Plate Huh-7 replicon cells in the presence of increasing concentrations of this compound (e.g., starting from the EC50 and gradually increasing to 10x or 100x EC50).
-
Maintain the cells under drug pressure, passaging them as needed, until resistant colonies emerge. This may take several weeks.
-
-
Expansion of Resistant Clones: Isolate individual resistant colonies and expand them in the continued presence of the selective concentration of this compound.
-
Phenotypic Characterization:
-
Determine the EC50 of this compound against the resistant replicon clones using the antiviral assay described in Protocol 4.1.
-
Calculate the fold-change in EC50 compared to the wild-type replicon to quantify the level of resistance.
-
-
Genotypic Characterization:
-
Extract total RNA from the resistant cell clones.
-
Perform RT-PCR to amplify the NS5B coding region of the HCV replicon.
-
Sequence the PCR product to identify amino acid substitutions associated with resistance.
-
Mechanism of Action and Resistance
This compound inhibits HCV RNA replication by binding to an allosteric site within the palm domain of the NS5B polymerase. This binding event prevents the conformational changes necessary for the initiation and elongation of the viral RNA strand.
References
- 1. journals.asm.org [journals.asm.org]
- 2. dovepress.com [dovepress.com]
- 3. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 4. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 5. scielo.br [scielo.br]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Decade of optimizing therapy with direct-acting antiviral drugs and the changing profile of patients with chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of antiviral drug synergy in an infectious HCV system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hepcguidelines.org.au [hepcguidelines.org.au]
- 12. Evaluation of antiviral drug synergy in an infectious HCV system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nesbuvir Resistance Selection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nesbuvir (formerly known as HCV-796) is a potent, non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1][2][3] It binds to an allosteric site on the enzyme, inducing a conformational change that inhibits its function and thereby halts viral replication.[3][4][5] As with many antiviral agents, the emergence of drug resistance is a significant concern that can limit therapeutic efficacy. Understanding the genetic basis and phenotypic consequences of this compound resistance is crucial for its clinical development and for designing effective combination therapies.
These application notes provide detailed protocols for the in vitro selection and characterization of this compound-resistant HCV variants using the well-established HCV replicon system.[1][6][7] This system utilizes human hepatoma cell lines (e.g., Huh-7) that harbor self-replicating subgenomic HCV RNAs, providing a safe and robust platform for studying viral replication and drug susceptibility in a controlled laboratory setting.[1][6][8][9]
Overview of Experimental Design
The experimental workflow for selecting and characterizing this compound-resistant HCV replicons involves a multi-step process that begins with the establishment of a stable replicon cell line and culminates in the genotypic and phenotypic analysis of resistant variants. The overall strategy is to culture HCV replicon cells in the presence of gradually increasing concentrations of this compound, thereby selecting for mutations in the NS5B polymerase that confer a survival advantage.
Mechanism of Action: this compound Inhibition of HCV NS5B Polymerase
This compound is a non-nucleoside inhibitor that targets the NS5B polymerase, an enzyme critical for the replication of the HCV RNA genome.[3][5][10] Unlike nucleoside inhibitors that act as chain terminators after being incorporated into the nascent RNA strand, this compound binds to an allosteric pocket on the NS5B protein.[4] This binding event induces a conformational change in the enzyme, which ultimately prevents the initiation of RNA synthesis.
Experimental Protocols
Materials and Reagents
-
Cell Line: Huh-7 human hepatoma cells or a highly permissive subclone (e.g., Huh-7.5).[11]
-
HCV Replicon: A subgenomic HCV replicon construct (e.g., genotype 1b, Con1) containing a selectable marker such as the neomycin phosphotransferase gene (Neo).[1][12] The replicon should ideally also contain a reporter gene (e.g., luciferase) for ease of quantifying replication.
-
Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.
-
Selection Agent: G418 (Geneticin) for the selection and maintenance of stable replicon cell lines.
-
This compound: Prepare a stock solution in DMSO and store at -20°C.
-
Reagents for RNA extraction, RT-PCR, and DNA sequencing.
-
Reagents for luciferase assay (if applicable).
-
Reagents for cytotoxicity assay (e.g., MTT, MTS).
Protocol 1: Establishment of a Stable HCV Replicon Cell Line
-
In Vitro Transcription: Linearize the HCV replicon plasmid DNA and use an in vitro transcription kit to synthesize replicon RNA.
-
Transfection: Transfect the in vitro transcribed HCV replicon RNA into Huh-7 cells using electroporation or a lipid-based transfection reagent.[11]
-
G418 Selection: 24 hours post-transfection, begin selection by adding G418 to the cell culture medium at a pre-determined optimal concentration (typically 250-1000 µg/mL).
-
Colony Expansion: Maintain the cells under G418 selection for 3-4 weeks, replacing the medium every 3-4 days, until distinct, G418-resistant colonies are visible.[1][12]
-
Isolation and Expansion: Isolate individual cell colonies and expand them in separate culture vessels.
-
Characterization: Confirm the presence and replication of the HCV replicon in the expanded cell clones by detecting HCV RNA (e.g., via RT-qPCR) or protein (e.g., via immunofluorescence or western blot).
Protocol 2: Determination of Baseline this compound EC50 and CC50
-
Cell Seeding: Seed the stable HCV replicon cells in 96-well plates at an appropriate density.
-
Drug Dilution Series: Prepare a serial dilution of this compound in cell culture medium.
-
Treatment: Add the this compound dilutions to the cells and incubate for 72 hours.
-
Quantify Replication: Measure HCV replicon levels. If using a luciferase reporter replicon, perform a luciferase assay. Alternatively, quantify HCV RNA levels using RT-qPCR.
-
Cytotoxicity Assay: In a parallel plate with non-transfected Huh-7 cells (or the replicon cells), perform a cytotoxicity assay (e.g., MTT) with the same this compound concentrations to determine the 50% cytotoxic concentration (CC50).[13][14]
-
Data Analysis: Plot the percentage of replication inhibition against the this compound concentration and use a non-linear regression model to calculate the 50% effective concentration (EC50).[13][14] The selectivity index (SI) can be calculated as CC50/EC50.[14][15]
Protocol 3: In Vitro Resistance Selection
-
Initiation of Selection: Culture the stable HCV replicon cells in the presence of this compound at a concentration equal to the EC50 value determined in Protocol 2.
-
Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in the culture medium. A common strategy is to double the concentration at each passage.[1]
-
Monitoring: At each passage, monitor the cells for signs of recovery from any initial cytotoxic effects and for the level of HCV replicon replication.
-
Continued Passaging: Continue this process of passaging and dose escalation for an extended period (e.g., several months) until the cells can tolerate significantly higher concentrations of this compound (e.g., >100-fold the initial EC50).
-
Isolation of Resistant Population: The final cell population is considered to be enriched for this compound-resistant HCV replicons.
Protocol 4: Genotypic Analysis of Resistant Variants
-
RNA Extraction: Extract total RNA from the resistant cell population and from the parental (wild-type) replicon cells.
-
RT-PCR: Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the entire coding region of the NS5B gene.[2][16]
-
DNA Sequencing: Sequence the amplified NS5B PCR product using either Sanger sequencing or next-generation sequencing (NGS). NGS is preferred for identifying minority variants within the viral population.[8][17]
-
Sequence Analysis: Align the nucleotide sequences from the resistant and parental replicons to identify amino acid substitutions in the NS5B protein.
Protocol 5: Phenotypic Characterization of Resistant Variants
-
Site-Directed Mutagenesis: Introduce the identified NS5B mutations (individually or in combination) into the original wild-type HCV replicon plasmid using site-directed mutagenesis.
-
Transient Replication Assay: Generate replicon RNAs from the mutated plasmids and transfect them into fresh Huh-7 cells.
-
EC50 Determination: Perform an EC50 determination assay for this compound on the cells harboring the mutant replicons, as described in Protocol 2.
-
Fold-Resistance Calculation: Calculate the fold-change in EC50 for each mutant by dividing its EC50 value by the EC50 value of the wild-type replicon.[13]
Data Presentation
The quantitative data generated from these studies should be summarized in clear and concise tables for easy comparison.
Table 1: Baseline Antiviral Activity and Cytotoxicity of this compound
| Compound | HCV Replicon (Genotype) | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Genotype 1b (Con1) | Value | Value | Value |
Table 2: Genotypic Analysis of this compound-Resistant HCV Replicons
| Resistant Population | This compound Concentration (nM) | NS5B Amino Acid Substitution(s) |
| Nes-R1 | Value | e.g., C316Y |
| Nes-R2 | Value | e.g., M423T |
| Nes-R3 | Value | e.g., C316Y + Y448H |
Table 3: Phenotypic Susceptibility of this compound-Resistant Mutants
| Replicon | NS5B Mutation(s) | This compound EC50 (nM) | Fold-Resistance (EC50 Mutant / EC50 WT) |
| Wild-Type | None | Value | 1 |
| Mutant 1 | e.g., C316Y | Value | Value |
| Mutant 2 | e.g., M423T | Value | Value |
| Mutant 3 | e.g., C316Y + Y448H | Value | Value |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro selection and characterization of this compound-resistant HCV variants. By following these detailed methodologies, researchers can identify the genetic determinants of resistance, quantify the level of resistance conferred by specific mutations, and gain valuable insights into the mechanisms by which HCV can evade the inhibitory effects of this compound. This information is critical for the ongoing development of novel HCV therapies and for optimizing treatment strategies to combat drug resistance.
References
- 1. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aruplab.com [aruplab.com]
- 3. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 4. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 5. Inhibition of Hepatitis C Virus NS5B Polymerase by S-Trityl-L-Cysteine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. natap.org [natap.org]
- 7. Studies on hepatitis C virus resistance to inhibitors in replicon systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Next-generation sequencing analysis of hepatitis C virus resistance–associated substitutions in direct-acting antiviral failure in South Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The HCV NS5B nucleoside and non-nucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hepatitis C Virus: Propagation, Quantification, and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 13. fda.gov [fda.gov]
- 14. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. researchgate.net [researchgate.net]
- 16. 30703- Hepatitis C Virus (HCV) NS5A Drug Resistance for Genotype 3 | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 17. hcvguidelines.org [hcvguidelines.org]
Application Notes and Protocols: Biochemical Assays for HCV NS5B Polymerase Inhibition by Nesbuvir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection is a major global health concern, and the viral RNA-dependent RNA polymerase, nonstructural protein 5B (NS5B), is a prime target for antiviral drug development.[1][2] Nesbuvir (also known as HCV-796) is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase.[3] Unlike nucleoside inhibitors that compete with nucleotide substrates at the active site, this compound binds to an allosteric site within the palm domain of the enzyme.[3][4] This binding induces a conformational change in the polymerase, thereby inhibiting its function and preventing viral RNA replication.[5][6] These application notes provide an overview of the biochemical assays used to characterize the inhibitory activity of this compound against HCV NS5B polymerase, including detailed protocols and data presentation.
Data Presentation
The inhibitory potency of this compound against HCV NS5B has been evaluated using both enzymatic and cell-based replicon assays. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | HCV Genotype/Assay System | Reference |
| IC50 | 0.01 - 0.14 µM | Genotype 1 (Enzyme Assay) | [7] |
| EC50 | 5 nM | Genotype 1a (Stable Replicon) | [3][7] |
| EC50 | 9 nM | Genotype 1b (Stable Replicon) | [3][7] |
| EC50 | 14 nM | Parental Replicon (Transient Expression) | [3] |
| EC50 | 9 nM | NS3V170A Mutant | [3] |
| EC50 | 13 nM | NS3V170A Mutant | [3] |
Note: IC50 (half-maximal inhibitory concentration) values are derived from biochemical assays that measure the direct inhibition of the purified NS5B enzyme. EC50 (half-maximal effective concentration) values are obtained from cell-based replicon assays and reflect the compound's activity in a cellular context, accounting for cell permeability and metabolism.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
HCV NS5B RNA-dependent RNA Polymerase (RdRp) Inhibition Assay (General Protocol)
This protocol describes a general method for measuring the inhibition of HCV NS5B polymerase activity, which can be adapted for various detection methods, including filter binding assays.
Materials:
-
Purified recombinant HCV NS5BΔ21 protein (C-terminally truncated for solubility)
-
Poly(A) or Poly(C) template
-
Oligo(U)12-18 or Oligo(G)12 primer
-
[α-³³P]UTP or [α-³³P]GTP (radiolabeled nucleotide)
-
Unlabeled UTP or GTP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 1 mM EDTA, 40 U/mL RNasin
-
This compound (or other inhibitors) dissolved in DMSO
-
Stop Solution: 100 mM EDTA
-
GF/B filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture containing assay buffer, the desired concentration of this compound (or DMSO for control), and the purified HCV NS5B enzyme.
-
Pre-incubation: Incubate the enzyme with the inhibitor for 20-30 minutes at room temperature to allow for binding.
-
Initiation of Reaction: Add the template/primer duplex (e.g., Poly(A)/Oligo(U)), the radiolabeled nucleotide (e.g., [α-³³P]UTP), and the corresponding unlabeled nucleotide to the reaction mixture to initiate RNA synthesis.
-
Incubation: Incubate the reaction plate at 30°C for 1-2 hours.
-
Termination: Stop the reaction by adding the Stop Solution.
-
Filter Binding: Transfer the reaction mixtures to a GF/B filter plate. The newly synthesized radiolabeled RNA strands will bind to the filter, while unincorporated nucleotides will pass through.
-
Washing: Wash the filter plate multiple times with a suitable wash buffer (e.g., 0.5x SSC) to remove any remaining unincorporated nucleotides.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and measure the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the percent inhibition for each this compound concentration relative to the DMSO control and calculate the IC50 value using a suitable dose-response curve fitting model.
Scintillation Proximity Assay (SPA) for HCV NS5B Inhibition
This high-throughput assay format simplifies the detection process by eliminating the need for filtration steps.
Materials:
-
All materials from the general RdRp assay protocol, with the following modifications:
-
Biotinylated primer (e.g., Biotin-Oligo(U)12)
-
Streptavidin-coated SPA beads
-
Cesium Chloride (CsCl)
-
TopCount or similar microplate scintillation counter capable of reading SPA plates
Procedure:
-
Reaction Setup: The initial reaction setup is similar to the general RdRp assay, using a biotinylated primer.
-
Pre-incubation, Initiation, and Incubation: Follow steps 2-4 from the general protocol.
-
Termination and Bead Addition: Stop the reaction by adding a solution containing streptavidin-coated SPA beads and CsCl. The streptavidin on the beads will bind to the biotinylated primer, bringing any newly synthesized, radiolabeled RNA into close proximity with the scintillant embedded in the beads.
-
Signal Development: Allow the plate to incubate at room temperature for at least one hour to allow for bead settling and signal development.
-
Detection: Measure the light emitted from the SPA beads using a TopCount microplate reader. Only radiolabeled nucleotides incorporated into the RNA strand attached to the beads will be close enough to excite the scintillant and produce a signal.
-
Data Analysis: Calculate the IC50 value for this compound as described in the general protocol.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of allosteric inhibition of HCV NS5B by this compound.
Experimental Workflow for this compound IC50 Determination
Caption: Workflow for determining the IC50 of this compound against HCV NS5B.
Logical Relationship of Inhibition Data
Caption: Relationship between assay types and resulting inhibition parameters.
References
- 1. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 6. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 7. medkoo.com [medkoo.com]
Application of Nesbuvir in Studying HCV Polymerase Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nesbuvir (formerly known as HCV-796) is a potent and selective non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1][2] As an allosteric inhibitor, this compound binds to a hydrophobic pocket within the palm II domain of the NS5B polymerase, distant from the enzyme's active site.[3] This binding induces a conformational change in the enzyme, thereby inhibiting its function and ultimately suppressing viral replication.[4][5] The unique mechanism of action and potent antiviral activity of this compound make it a valuable tool for researchers studying the intricacies of HCV polymerase function, the mechanisms of allosteric inhibition, and the development of novel antiviral therapeutics.
These application notes provide detailed protocols for utilizing this compound in key experimental assays to characterize its inhibitory effects on HCV polymerase.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against different HCV genotypes. These values are essential for designing experiments and interpreting results.
Table 1: In Vitro Activity of this compound against HCV Genotypes
| Parameter | HCV Genotype 1a | HCV Genotype 1b | Reference(s) |
| EC50 (nM) | 5 | 9 | [6] |
| IC50 (µM) | 0.01 - 0.14 | 0.01 - 0.14 | [6][7] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.
Mechanism of Action and Resistance
This compound functions as a non-competitive inhibitor with respect to the nucleotide substrate.[4] Its binding to the palm II allosteric site interferes with the conformational changes required for the initiation and elongation steps of RNA synthesis.[4]
Resistance to this compound is associated with specific amino acid substitutions within the NS5B polymerase. The S365A mutation has been identified as a resistance-associated substitution for this compound.[8] The C316N substitution, while conferring low-level resistance to this compound, is frequently observed in certain HCV genotypes.[9]
Experimental Protocols
Herein are detailed protocols for fundamental assays used to study the inhibitory properties of this compound.
Biochemical HCV NS5B Polymerase Inhibition Assay
This assay directly measures the enzymatic activity of purified recombinant HCV NS5B polymerase and the inhibitory effect of this compound.
Materials:
-
Purified recombinant HCV NS5B polymerase (e.g., C-terminally truncated Δ21)
-
This compound
-
RNA template/primer (e.g., poly(A)/oligo(U) or a heteropolymeric template)
-
Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)
-
Radiolabeled rNTP (e.g., [α-³²P]UTP or [³H]UTP)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 25 mM KCl, 1 mM DTT
-
Stop Solution: 100 mM EDTA
-
Scintillation fluid
-
96-well plates
-
Filter plates and scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 100 µM. Further dilute these stocks in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.
-
Reaction Setup: In a 96-well plate, combine the following components in the specified order:
-
Assay Buffer
-
This compound dilution or DMSO (for control)
-
Purified HCV NS5B polymerase (final concentration typically 10-50 nM)
-
Pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
-
Initiation of Reaction: Start the reaction by adding a mixture of the RNA template/primer and rNTPs (including the radiolabeled rNTP). A typical reaction mixture might contain:
-
10 µg/mL poly(A) template and 1 µg/mL oligo(U)₁₂ primer
-
10 µM of the unlabeled rNTP corresponding to the radiolabeled one
-
1 µCi of radiolabeled rNTP
-
-
Incubation: Incubate the reaction plate at room temperature (or 30°C) for 1-2 hours.
-
Termination: Stop the reaction by adding the Stop Solution.
-
Detection: Transfer the reaction mixtures to a filter plate to capture the newly synthesized radiolabeled RNA. Wash the filters to remove unincorporated radiolabeled rNTPs. Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based HCV Replicon Assay
This assay measures the effect of this compound on HCV RNA replication within a cellular context using a subgenomic HCV replicon system.
Materials:
-
Huh-7 (or Huh-7.5) cells stably expressing an HCV replicon (e.g., genotype 1b) containing a reporter gene (e.g., luciferase).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and penicillin-streptomycin.
-
G418 (for maintaining selection pressure on replicon-containing cells).
-
This compound.
-
96-well or 384-well cell culture plates (white, clear-bottom for luminescence).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the HCV replicon cells into 96-well or 384-well plates at a density that allows for logarithmic growth during the assay period (e.g., 5,000 cells/well for a 96-well plate). Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the cell plates and add the medium containing the different concentrations of this compound. Include a DMSO-only control (vehicle control). The final DMSO concentration should be ≤0.5%.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: After the incubation period, remove the culture medium. Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the chosen luciferase assay reagent.
-
Data Analysis: Normalize the luciferase signal of the this compound-treated wells to the vehicle control wells. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value. A parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo) should be performed to determine the CC50 (50% cytotoxic concentration) and ensure that the observed antiviral effect is not due to cell death.
Resistance Profiling Assay
This assay is used to identify and characterize HCV NS5B mutations that confer resistance to this compound.
Materials:
-
HCV replicon cells.
-
This compound.
-
G418.
-
Cell culture flasks.
-
RNA extraction kit.
-
RT-PCR reagents.
-
Sanger sequencing or next-generation sequencing platform.
Procedure:
-
Selection of Resistant Replicons: Culture HCV replicon cells in the presence of a selective concentration of this compound (typically 5-10 times the EC50 value).
-
Passaging: Passage the cells continuously under this compound selection. As resistant cells emerge, they will outgrow the sensitive cells.
-
Clonal Isolation: Isolate individual cell colonies that are able to grow in the presence of high concentrations of this compound.
-
RNA Extraction and Sequencing: Extract total RNA from the resistant cell clones. Perform RT-PCR to amplify the NS5B coding region of the HCV replicon. Sequence the PCR products to identify mutations in the NS5B gene.
-
Phenotypic Characterization: Introduce the identified mutations into a wild-type replicon plasmid using site-directed mutagenesis. Perform the cell-based replicon assay with the mutant replicons to confirm their reduced susceptibility to this compound and determine the fold-change in EC50 compared to the wild-type replicon.
Visualizations
The following diagrams illustrate key concepts related to the application of this compound in studying HCV polymerase function.
Caption: Structure of HCV NS5B Polymerase with key domains and binding sites.
Caption: Experimental workflow for the cell-based HCV replicon assay.
Caption: Mechanism of action of this compound on HCV NS5B polymerase.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 6. Oligomerization and Cooperative RNA Synthesis Activity of Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The HCV NS5B nucleoside and non-nucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal in Nesbuvir HCV Replicon Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal issues in Nesbuvir Hepatitis C Virus (HCV) replicon assays.
Frequently Asked Questions (FAQs)
Q1: What is a typical signal window (signal-to-background) I should expect in an HCV replicon assay?
A1: A robust HCV replicon assay using a luciferase reporter should ideally generate a signal-to-background ratio of at least 100-fold.[1][2] However, this can vary depending on the replicon construct, the permissiveness of the Huh-7 cell line subclone, and the presence of adaptive mutations.[1][2][3] Assays with lower but stable signal-to-background ratios can still be valid, but may be more susceptible to variability.
Q2: My untreated replicon cells (negative control) have a very low luciferase signal. What are the potential causes?
A2: Low signal in your negative control wells points to a fundamental issue with the replicon system itself. Common causes include:
-
Low Replicon Replication Efficiency: The replicon may lack necessary cell culture-adaptive mutations, which significantly enhance RNA replication.[2][4]
-
Cell Line Permissiveness: Not all Huh-7 cell lines are equally permissive to HCV replication. Using a low-permissiveness subclone can drastically reduce replicon efficiency.[3][5][6] It is recommended to use highly permissive cell lines like Huh-7.5 or Huh7-Lunet.[1][7]
-
Cell Health and Density: Cells that are unhealthy, overgrown (confluent), or seeded at too low a density can all lead to reduced replicon replication and a lower signal.[8][9] High cell density, in particular, has been shown to inhibit HCV replication.[8]
-
Plasmid Quality and Transfection Efficiency (for transient assays): For transient assays, poor quality plasmid DNA or suboptimal transfection efficiency will result in a low starting amount of replicon RNA in the cells.[3][10]
-
Reagent Degradation: The luciferase substrate can degrade over time, especially if subjected to multiple freeze-thaw cycles or exposure to light.[10][11]
Q3: My positive control (a known potent HCV inhibitor) shows a strong signal reduction, but this compound shows little to no effect (low signal of inhibition). Why might this be?
A3: This scenario suggests an issue specific to this compound's activity. Potential reasons include:
-
Resistance-Associated Substitutions (RASs): The HCV replicon you are using may harbor pre-existing RASs in the NS5B polymerase gene that confer resistance to this compound. For example, the C316N substitution is known to cause low-level resistance to this compound.[12][13]
-
Incorrect this compound Concentration: Ensure that the concentrations of this compound being tested are appropriate. The EC50 of this compound can vary depending on the HCV genotype and specific replicon.[14]
-
Compound Instability: Verify the integrity and proper storage of your this compound stock solution.
Q4: The signal in my assay is highly variable between replicate wells. What can I do to improve consistency?
A4: High variability can obscure real effects. To improve reproducibility:
-
Ensure Homogeneous Cell Seeding: Uneven cell distribution in the plate is a common source of variability. Ensure your cell suspension is homogenous before and during plating.
-
Pipetting Accuracy: Use calibrated pipettes and proper technique, especially for small volumes of compound and reagents.[10] Consider preparing master mixes for reagents to be added to multiple wells.[10]
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and signal. Avoid using the outermost wells for critical experiments or ensure proper humidification during incubation.
-
Plate Type: For luminescence assays, use white, opaque-walled plates to prevent crosstalk between wells.[3][10]
Troubleshooting Workflow
If you are experiencing a low signal in your this compound HCV replicon assay, follow this logical troubleshooting workflow to identify the root cause.
Caption: A step-by-step decision tree for troubleshooting low signal issues.
Data Presentation
Table 1: Factors Affecting Basal HCV Replicon Signal
| Parameter | Suboptimal Condition | Potential Impact on Signal | Recommended Action |
| Cell Density | Too low (< 2,000 cells/well in 384-well plate) | Insufficient cells for robust signal generation | Optimize cell seeding density; a typical starting point is 2,000-5,000 cells/well for a 384-well plate.[15] |
| Confluent (overgrown) | Inhibition of HCV replication | Seed cells to be sub-confluent at the time of assay readout.[8] | |
| Cell Line | Low permissiveness Huh-7 subclone | Dramatically reduced replication efficiency | Use a highly permissive cell line such as Huh-7.5 or Huh7-Lunet.[1][5] |
| Replicon | Lack of adaptive mutations | >100-fold reduction in replication | Use a replicon with known adaptive mutations (e.g., in NS5A).[2] |
| Incubation Time | Too short (< 48 hours) | Insufficient time for replicon amplification | A standard incubation time is 72 hours post-treatment.[15][16] |
Table 2: this compound Activity and Cytotoxicity Profile
| Compound | HCV Genotype | Assay | EC50 | CC50 (Huh-7 cells) | Reference |
| This compound (HCV-796) | 1b | Replicon (stable) | 5 nM | > 20 µM | [14] |
| This compound (HCV-796) | 1b | Replicon (transient) | 14 nM | > 20 µM | [14] |
| This compound (HCV-796) | 1a | Replicon | 38 nM | > 20 µM | [14] |
Experimental Protocols
Protocol: High-Throughput HCV Replicon Luciferase Assay
This protocol is adapted for a 384-well format and is suitable for screening compounds like this compound.
-
Cell Plating:
-
Culture Huh-7 derived cells harboring a luciferase reporter HCV replicon (e.g., genotype 1b) in DMEM with 10% FBS, non-essential amino acids, and G418 for selection.
-
On the day of the assay, trypsinize and resuspend cells in G418-free medium.
-
Seed 2,000 cells in 90 µL of medium per well into a 384-well white, solid-bottom plate.[15]
-
-
Compound Preparation and Addition:
-
Perform serial dilutions of this compound and control compounds (e.g., a known NS5A inhibitor as a positive control) in DMSO.
-
Add 0.4 µL of the diluted compound to each well, resulting in a final DMSO concentration of approximately 0.44%.[15] Include "vehicle only" (DMSO) wells as a negative control.
-
-
Incubation:
-
Incubate the plates for 3 days at 37°C in a humidified atmosphere with 5% CO2.[15]
-
-
Luciferase Assay:
-
Equilibrate the plates to room temperature.
-
Add a luciferase assay reagent (e.g., Promega's Renilla-Glo® Luciferase Assay System) to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the signal by subtracting the average background from wells with a potent inhibitor (100% inhibition) and setting the average of the DMSO-only wells to 100% replication.
-
Calculate EC50 values by fitting the dose-response data to a four-parameter logistic curve.
-
Visualizations
HCV Replicon System and this compound's Mechanism of Action
Caption: this compound inhibits the NS5B polymerase, blocking HCV replicon RNA synthesis.
Impact of NS5B Resistance Mutations on this compound Activity
Caption: Resistance mutations in NS5B can impair this compound binding and reduce its inhibitory effect.
References
- 1. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 5. Hepatitis C Virus Infection in Phenotypically Distinct Huh7 Cell Lines | PLOS One [journals.plos.org]
- 6. Generation of Huh 7 cured cell line with high permissiveness for hepatitis C virus replication [jmi.fudan.edu.cn]
- 7. Huh7 Cell Line: Modeling Hepatitis C Virus Infections and Liver Research [cytion.com]
- 8. Effect of Cell Growth on Hepatitis C Virus (HCV) Replication and a Mechanism of Cell Confluence-Based Inhibition of HCV RNA and Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. goldbio.com [goldbio.com]
- 11. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Naturally occurring resistance mutations to inhibitors of HCV NS5A region and NS5B polymerase in DAA treatment-naïve patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Naturally Occurring Resistance-Associated Variants to NS3/4A Protein Inhibitors, NS5A Protein Inhibitors, and NS5B Polymerase Inhibitors in Patients With Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Selected Replicon Variants with Low-Level In Vitro Resistance to the Hepatitis C Virus NS5B Polymerase Inhibitor PSI-6130 Lack Cross-Resistance with R1479 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nesbuvir Concentration for Minimal Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Nesbuvir concentration to minimize cytotoxicity in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral RNA replication.[1][2][3] By binding to an allosteric site on the polymerase, this compound inhibits its function, thereby preventing viral replication.
Q2: Why is it important to optimize the concentration of this compound in experiments?
Optimizing the concentration of this compound is crucial to ensure that the observed antiviral effects are not a result of general cytotoxicity. High concentrations of any compound can lead to off-target effects and cell death, which can confound the interpretation of antiviral activity. The goal is to find a therapeutic window where this compound effectively inhibits HCV replication with minimal impact on host cell viability.
Q3: What are the common assays to measure this compound-induced cytotoxicity?
Commonly used cytotoxicity assays include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]
-
LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is a marker of cell membrane integrity.[5][6][7]
Q4: What is a typical cytotoxic concentration (CC50) for this compound?
Published data from an MTT assay on Huh-5-2 cells indicates a 50% cytotoxic concentration (CC50) of >33 μM for this compound. This suggests that significant cytotoxicity is generally observed at concentrations above this value in this specific cell line. It is important to determine the CC50 in the specific cell line being used in your experiments.
Data Presentation
To effectively determine the optimal concentration of this compound, it is essential to perform a dose-response analysis and present the data clearly. Below are example tables summarizing hypothetical quantitative data from MTT and LDH assays in Huh-7 cells treated with this compound for 48 hours.
Table 1: Hypothetical MTT Assay Data for this compound Cytotoxicity in Huh-7 Cells
| This compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 100% |
| 1 | 1.23 | 98.4% |
| 5 | 1.18 | 94.4% |
| 10 | 1.10 | 88.0% |
| 25 | 0.85 | 68.0% |
| 50 | 0.55 | 44.0% |
| 100 | 0.25 | 20.0% |
Table 2: Hypothetical LDH Release Assay Data for this compound Cytotoxicity in Huh-7 Cells
| This compound Concentration (µM) | Absorbance (490 nm) | % Cytotoxicity |
| 0 (Spontaneous LDH Release) | 0.15 | 0% |
| 1 | 0.16 | 1.2% |
| 5 | 0.20 | 5.9% |
| 10 | 0.30 | 17.6% |
| 25 | 0.65 | 58.8% |
| 50 | 1.05 | 105.9% (relative to max) |
| 100 | 1.20 | 123.5% (relative to max) |
| Maximum LDH Release (Lysis Control) | 1.00 | 100% |
Experimental Protocols
MTT Assay Protocol
This protocol is for assessing cell viability by measuring the metabolic activity of mitochondria.
Materials:
-
This compound stock solution (in DMSO)
-
Huh-7 cells (or other suitable hepatocyte cell line)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired experimental period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
LDH Release Assay Protocol
This protocol is for assessing cytotoxicity by measuring the release of lactate dehydrogenase from damaged cells.
Materials:
-
This compound stock solution (in DMSO)
-
Huh-7 cells (or other suitable hepatocyte cell line)
-
96-well cell culture plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (containing LDH reaction solution and stop solution)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment and Controls:
-
Test Wells: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.5%. Add 100 µL of the medium containing different concentrations of this compound to the test wells.
-
Vehicle Control: Add medium with the same final DMSO concentration as the test wells.
-
Spontaneous LDH Release Control: Add medium without any treatment.
-
Maximum LDH Release Control: Add lysis buffer to designated wells 45 minutes before the end of the incubation period.
-
-
Incubation: Incubate the plate for the desired experimental period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction solution to each well of the new plate.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration.
Visualizations
Caption: Workflow for determining this compound cytotoxicity.
Caption: Generalized pathway of drug-induced hepatotoxicity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background in MTT assay | - Contamination of reagents or culture. - Phenol red in the medium. | - Use fresh, sterile reagents. - Use phenol red-free medium for the assay. |
| Low signal in MTT assay | - Insufficient cell number. - Low metabolic activity of cells. | - Optimize cell seeding density. - Ensure cells are in the logarithmic growth phase. |
| High spontaneous LDH release | - Over-confluent or unhealthy cells. - Rough handling of cells during seeding. | - Use cells at optimal confluency. - Pipette cell suspension gently. |
| Inconsistent results between replicates | - Uneven cell seeding. - Pipetting errors. | - Ensure a homogenous cell suspension before seeding. - Use calibrated pipettes and be consistent with technique. |
| Observed cytotoxicity at low this compound concentrations | - High sensitivity of the cell line. - Contamination of the drug stock. | - Perform a wider range of dilutions to pinpoint the CC50 accurately. - Use a fresh, validated stock of this compound. |
References
- 1. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 2. Current perspective of HCV NS5B inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 4. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 6. glpbio.com [glpbio.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Overcoming Solubility Issues with Nesbuvir
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Nesbuvir in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
A1: this compound is practically insoluble in water and, consequently, in standard aqueous buffers at neutral pH.[1][2] Experimental workarounds are necessary to achieve a suitable concentration for in vitro assays.
Q2: In which organic solvents is this compound soluble?
A2: this compound exhibits good solubility in several organic solvents. This information is crucial for preparing stock solutions. For detailed solubility data, please refer to the table below.
Q3: Is it possible to improve this compound's aqueous solubility by adjusting the pH of the buffer?
A3: While pH adjustment is a common technique for ionizable compounds, it is unlikely to significantly improve this compound's solubility in aqueous buffers. This compound has a predicted pKa of 13.88 ± 0.46, indicating it is a very weak acid.[2] Therefore, pH modifications within a biologically compatible range (typically pH 2-10) will not lead to substantial ionization and subsequent solubilization. Researchers should consider other methods for solubility enhancement.
Q4: What are the most common and effective strategies for solubilizing this compound for in vitro experiments?
A4: The most effective strategies involve the use of co-solvents, surfactants, or complexing agents. The choice of method will depend on the specific experimental requirements, such as the final desired concentration of this compound and the tolerance of the assay system to the solubilizing agents.
Data Presentation: this compound Solubility
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Notes |
| Water | Insoluble | [1][2] |
| Dimethyl Sulfoxide (DMSO) | ≥ 22.3 mg/mL (≥ 50 mM) | [1][3] A common solvent for preparing high-concentration stock solutions. |
| Ethanol (EtOH) | ≥ 97.8 mg/mL | [1] Gentle warming may be required to achieve this solubility. |
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution of a DMSO stock solution into an aqueous buffer.
This is a common issue when diluting a concentrated stock of a hydrophobic compound into an aqueous medium.
Troubleshooting Workflow:
Caption: Troubleshooting precipitation of this compound.
Detailed Steps:
-
Lower the Final Concentration: The simplest approach is to reduce the final concentration of this compound in the aqueous buffer. Determine the lowest effective concentration for your experiment to minimize solubility issues.
-
Incorporate a Surfactant: Low concentrations of non-ionic surfactants can help to maintain the solubility of hydrophobic compounds.
-
Increase Co-solvent Percentage: If your experimental system can tolerate it, increasing the final percentage of the organic co-solvent (e.g., DMSO or ethanol) can prevent precipitation.
-
Use a Complexing Agent: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
Issue 2: Inconsistent results in biological assays, possibly due to this compound aggregation.
Poorly soluble compounds can form aggregates in aqueous solutions, leading to variable and unreliable experimental outcomes.
Decision Pathway for Improved Formulation:
Caption: Pathway to a stable this compound formulation.
Experimental Protocols
Protocol 1: Solubilization of this compound using a Co-solvent System
This protocol details the use of a co-solvent to enhance the solubility of this compound in an aqueous buffer.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethanol (EtOH), 200 proof
-
Aqueous buffer of choice (e.g., PBS, Tris-HCl)
-
Sterile, high-quality microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or EtOH to achieve a high-concentration stock (e.g., 10-50 mM).
-
Vortex thoroughly for 2-5 minutes until the powder is completely dissolved. Gentle warming (e.g., 37°C) can be applied if using ethanol.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Serial Dilution in Co-solvent:
-
Perform serial dilutions of the high-concentration stock solution in the same co-solvent to create a range of working stock concentrations.
-
-
Dilution into Aqueous Buffer:
-
To prepare the final working solution, add a small volume of the this compound stock solution to the pre-warmed (if applicable) aqueous buffer.
-
It is critical to add the stock solution to the buffer while vortexing to ensure rapid dispersion and minimize local high concentrations that can lead to precipitation.
-
The final concentration of the co-solvent should be kept as low as possible and should not exceed a level that affects the biological assay (typically <1% v/v).
-
Co-solvent Concentration Guidelines:
| Co-solvent | Typical Starting Final Concentration (v/v) | Maximum Recommended Final Concentration (v/v) |
| DMSO | 0.1% | 1.0% |
| Ethanol | 0.5% | 2.0% |
Protocol 2: Solubilization of this compound using a Surfactant
This protocol describes the use of a non-ionic surfactant to improve the aqueous solubility of this compound.
Materials:
-
This compound-DMSO stock solution (prepared as in Protocol 1)
-
Aqueous buffer of choice
-
Non-ionic surfactant (e.g., Polysorbate 80, Pluronic F-68)
-
Vortex mixer
Procedure:
-
Prepare Surfactant-Containing Buffer:
-
Prepare the aqueous buffer of choice.
-
Add the non-ionic surfactant to the buffer to achieve the desired final concentration (see table below).
-
Mix thoroughly until the surfactant is fully dissolved.
-
-
Dilution of this compound Stock:
-
Add the this compound-DMSO stock solution to the surfactant-containing buffer while vortexing.
-
The final DMSO concentration should be kept to a minimum (<1% v/v).
-
Recommended Surfactant Concentrations:
| Surfactant | Recommended Final Concentration (% w/v) |
| Polysorbate 80 (Tween 80) | 0.01 - 0.1% |
| Pluronic F-68 | 0.02 - 0.2% |
Protocol 3: Solubilization of this compound using Cyclodextrins
This protocol outlines the use of cyclodextrins to form an inclusion complex with this compound, thereby increasing its aqueous solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Aqueous buffer of choice
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Prepare Cyclodextrin Solution:
-
Dissolve the chosen cyclodextrin in the aqueous buffer to the desired concentration (e.g., 5-20% w/v).
-
Stir until the cyclodextrin is completely dissolved.
-
-
Complexation of this compound:
-
Add this compound powder directly to the cyclodextrin solution.
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
After the incubation period, centrifuge or filter the solution to remove any undissolved this compound.
-
-
Determination of this compound Concentration:
-
The concentration of solubilized this compound in the supernatant/filtrate should be determined analytically (e.g., by HPLC-UV).
-
Logical Relationship for Method Selection:
Caption: Selecting a solubilization method.
References
Identifying and mitigating off-target effects of Nesbuvir in vitro
Welcome to the technical support center for researchers utilizing Nesbuvir in in vitro experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help identify and mitigate potential off-target effects of this compound, ensuring the accuracy and specificity of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-nucleoside inhibitor of the hepatitis C virus (HCV) nonstructural protein 5B (NS5B), an RNA-dependent RNA polymerase essential for viral replication.[1][2] It binds to an allosteric site within the "palm" domain of the polymerase, thereby inhibiting its function.[2]
Q2: My experiment shows unexpected effects in cells that do not host the HCV replicon. Could this be due to off-target activity?
Q3: What is the first step I should take to investigate potential off-target effects?
A3: The first step is to perform a dose-response experiment to assess cytotoxicity in your specific cell line (without the HCV replicon). This will help you determine the concentration range where this compound affects cell viability. Assays like MTT, XTT, or those measuring ATP content (e.g., CellTiter-Glo®) are suitable for this purpose.[5][6] If cytotoxicity is observed, subsequent experiments should be conducted at non-toxic concentrations.
Q4: How can I identify the specific cellular proteins that this compound might be targeting unintentionally?
A4: Identifying specific off-targets requires specialized screening assays. A broad-spectrum kinase inhibition screen is a common and highly effective approach, as many small molecules unintentionally inhibit kinases.[7][8] Commercially available services can screen this compound against a large panel of kinases (e.g., 44-target safety panels) to identify potential hits.[5] Further validation can then be performed using in vitro kinase assays with purified enzymes.[9][10]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Unexpected Decrease in Cell Viability
Symptoms:
-
A significant drop in cell viability (e.g., measured by MTT or trypan blue exclusion) is observed after this compound treatment in both HCV replicon and control cell lines.
-
The effect is dose-dependent.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| General Cytotoxicity | Perform a standard cytotoxicity assay (e.g., LDH release or a fluorescent viability stain) across a range of this compound concentrations. | Establishes the cytotoxic concentration 50 (CC50). Future experiments should use this compound at concentrations well below the CC50. |
| Off-Target Kinase Inhibition | If cytotoxicity occurs at low concentrations, it may be due to inhibition of a kinase critical for cell survival. Run a kinase profiling screen to identify potential off-target kinases. | A list of kinases inhibited by this compound at specific concentrations. This provides targets for further investigation. |
| Mitochondrial Toxicity | Entecavir, another antiviral, has been associated with mitochondrial toxicity.[11] Assess mitochondrial health using assays like JC-1 or MitoTracker staining. | A change in mitochondrial membrane potential would suggest that this compound interferes with mitochondrial function. |
| Induction of Apoptosis | Off-target effects can trigger programmed cell death. Perform an apoptosis assay, such as Annexin V/PI staining followed by flow cytometry, or a caspase activity assay. | Increased Annexin V staining or caspase-3/7 activity would confirm the induction of apoptosis. |
Issue 2: Altered Gene or Protein Expression Unrelated to HCV Replication
Symptoms:
-
Western blot or qPCR analysis shows changes in the expression or phosphorylation status of proteins in a signaling pathway (e.g., MAPK, PI3K/Akt).
-
These changes occur in the absence of the HCV replicon.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibition of an Upstream Kinase | Based on the pathway affected, use a targeted kinase panel or an in vitro kinase assay to test this compound's effect on key kinases in that pathway (e.g., Raf, MEK, ERK for the MAPK pathway). | Direct confirmation of whether this compound inhibits a specific kinase in the suspected pathway. |
| Activation of Stress Response Pathways | Drug treatment can induce cellular stress. Analyze markers for stress responses, such as the phosphorylation of eIF2α or the expression of heat shock proteins. | An increase in stress markers would indicate a general cellular stress response to the compound. |
| Interference with Transcription Factors | This compound might indirectly affect the activity of transcription factors.[12] Use a reporter assay for a key transcription factor in the affected pathway (e.g., an AP-1 reporter for the MAPK pathway). | A change in reporter activity will confirm that the pathway modulation extends to the level of gene transcription. |
Experimental Workflow for Off-Target Identification
The following diagram outlines a systematic workflow for identifying and validating potential off-target effects of this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On-target versus off-target effects of drugs inhibiting the replication of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Kinase Inhibitors as Underexplored Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Adverse effects of oral antiviral therapy in chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
How to address variability in Nesbuvir antiviral assay results
Technical Support Center: Nesbuvir Antiviral Assays
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using this compound in antiviral assays. This compound is a non-nucleoside inhibitor (NNI) that targets the Hepatitis C Virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication.[1][2][3] It binds to an allosteric site known as the "palm" domain of the enzyme.[1][4] Variability in assay results can arise from multiple sources, and this guide is designed to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: My IC50/EC50 values for this compound are inconsistent between experiments. What are the common causes?
A1: Inconsistent IC50 (50% inhibitory concentration) or EC50 (50% effective concentration) values are a frequent issue. Several factors can contribute to this variability:
-
Cell Health and Passage Number: The health, density, and passage number of the host cell line (e.g., Huh-7) are critical.[5] Use cells at a consistent, low passage number and ensure they are in the logarithmic growth phase with high viability (>95%) before seeding.
-
Compound Stability and Solvents: Ensure your this compound stock is properly stored and has not undergone multiple freeze-thaw cycles. The final concentration of the solvent (typically DMSO) should be consistent across all wells and kept low (e.g., <0.5%) to avoid solvent-induced cytotoxicity.[1]
-
Viral Titer and MOI: The multiplicity of infection (MOI) should be consistent. Variations in the viral stock titer will directly impact the assay outcome. Always titer your viral stock before starting a new set of experiments.[6]
-
Data Analysis: The method used to calculate IC50/EC50 values can introduce variability.[7] Use a consistent non-linear regression model (e.g., four-parameter logistic curve fit) and define clear criteria for handling outliers.
Q2: I'm observing high background signal or low signal-to-noise ratio in my reporter assay (e.g., Luciferase). How can I improve it?
A2: A poor signal-to-noise ratio can mask the true antiviral effect.
-
Cell Seeding Uniformity: Ensure even cell distribution in the microplate wells. Inconsistent cell numbers will lead to variable reporter gene expression.
-
Reagent Quality: Use high-quality reporter assay reagents and ensure they are prepared fresh according to the manufacturer's instructions.
-
Incubation Times: Optimize and standardize incubation times for compound treatment and viral infection.[8]
-
Plate Edge Effects: "Edge effects" in microplates can cause wells on the perimeter to behave differently. To mitigate this, avoid using the outer wells for experimental data or fill them with a buffer solution to maintain humidity.
Q3: My compound appears to be cytotoxic at concentrations where I expect to see antiviral activity. How do I differentiate cytotoxicity from a true antiviral effect?
A3: It is crucial to distinguish between inhibition of viral replication and simply killing the host cells.[9]
-
Run a Parallel Cytotoxicity Assay: Always run a cytotoxicity assay in parallel with your antiviral assay.[6] This involves treating uninfected cells with the same concentrations of this compound under identical conditions.
-
Calculate the Selectivity Index (SI): The SI is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50). A high SI value (typically >10) indicates that the compound's antiviral activity is not due to general cytotoxicity.
-
Observe Cell Morphology: Visually inspect the cells under a microscope. Compound-induced cytotoxicity often leads to characteristic changes in cell morphology, such as rounding and detachment.
Q4: Can genetic variability in the HCV target affect this compound's potency?
A4: Yes. The high mutation rate of the HCV NS5B polymerase can lead to the emergence of resistance-associated variants (RAVs).[10][11][12]
-
Natural Polymorphisms: Different HCV genotypes and subtypes can have natural amino acid polymorphisms in the NS5B polymerase that may alter susceptibility to NNIs like this compound.[13]
-
In Vitro Resistance Selection: Prolonged exposure to the drug in cell culture can select for resistant viral populations.[10] If you observe a gradual loss of potency over time, consider sequencing the NS5B gene of your viral stock to check for known resistance mutations.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered in this compound antiviral assays.
| Observed Problem | Potential Cause | Recommended Solution |
| High Well-to-Well Variability | 1. Inconsistent cell seeding. 2. Pipetting errors during compound or virus addition. 3. "Edge effects" in the assay plate. | 1. Ensure a single-cell suspension before plating; automate seeding if possible. 2. Use calibrated pipettes; perform multi-channel pipetting carefully. 3. Do not use outer wells for critical data points; fill them with sterile media/PBS. |
| IC50/EC50 Higher than Expected | 1. Degraded this compound stock solution. 2. Incorrect viral titer (MOI too high). 3. Cell line has developed resistance or is less permissive. 4. Presence of resistance mutations in the viral stock.[10] | 1. Prepare fresh compound dilutions from a new powder stock. 2. Re-titer the virus stock and adjust the infection volume accordingly. 3. Use a fresh vial of low-passage cells from a validated source (e.g., ATCC). 4. Sequence the NS5B region of the viral genome. |
| No Dose-Response Curve (Flat Response) | 1. Compound concentration range is incorrect (too high or too low). 2. Assay is not sensitive enough to detect inhibition. 3. Compound is inactive (degraded or incorrect). | 1. Perform a broad dose-response curve (e.g., from 1 nM to 100 µM) to find the active range. 2. Optimize assay parameters (e.g., incubation time, cell density, MOI). 3. Verify the identity and purity of the this compound sample. |
| High Cytotoxicity Observed | 1. This compound concentration is too high. 2. Solvent (DMSO) concentration is too high. 3. Cells are unhealthy or overly sensitive. | 1. Lower the top concentration of this compound in your dose-response curve. 2. Ensure the final DMSO concentration is consistent and non-toxic (typically ≤0.5%). 3. Check cell viability before seeding and use cells at optimal confluency. |
Experimental Protocols & Data
Standard HCV Replicon Assay Protocol
This protocol describes a typical method for evaluating this compound's activity using an HCV subgenomic replicon cell line (e.g., Huh-7 cells harboring a genotype 1b replicon with a luciferase reporter).
Materials:
-
Huh-7 cells stably expressing an HCV replicon
-
Complete Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, G418 (for selection)
-
Assay Medium: DMEM, 5% FBS, 1% Penicillin-Streptomycin
-
This compound (powder and DMSO stock)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Trypsinize and count healthy, log-phase replicon cells. Seed 5,000 to 10,000 cells per well in a 96-well plate in 100 µL of complete medium (without G418). Incubate for 24 hours at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay medium. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the seeding medium from the cells and add 100 µL of the medium containing the this compound dilutions. Include "cells only" (no compound) and "DMSO vehicle" controls.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Luciferase Assay: After incubation, remove the medium. Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis:
-
Normalize the data by setting the average of the DMSO vehicle control wells to 100% replication and the average of "no cells" or a potent inhibitor control to 0%.
-
Plot the normalized percent inhibition against the log of the this compound concentration.
-
Calculate the EC50 value using a four-parameter logistic (4PL) non-linear regression analysis.
-
Typical Assay Parameters and Expected Values
| Parameter | Typical Value / Range | Notes |
| Cell Line | Huh-7 derived (e.g., Huh-7.5, Lunet) | Permissiveness to HCV replication can vary between subclones.[14] |
| HCV Target | Genotype 1a or 1b NS5B Polymerase | Potency can vary between genotypes.[15] |
| Seeding Density | 5,000 - 10,000 cells/well (96-well plate) | Optimize for linear reporter signal and cell health over the assay duration. |
| Incubation Time | 48 - 72 hours | Longer times may increase cytotoxicity. |
| Vehicle Control | ≤0.5% DMSO | Higher concentrations can be toxic and affect viral replication. |
| Expected EC50 | 5-15 nM (Genotype 1b Replicon)[1][15] | This value is highly dependent on the specific cell line and assay conditions. |
| Expected IC50 | 10-140 nM (Enzyme Assay)[15] | Enzyme assays measure direct inhibition, while replicon assays measure activity in a cellular context. |
Visualizations
Troubleshooting Workflow for Assay Variability
Caption: Troubleshooting workflow for inconsistent antiviral assay results.
Mechanism of Action: this compound Inhibition of HCV NS5B
Caption: this compound allosterically inhibits the HCV NS5B polymerase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C22H23FN2O5S | CID 11561383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. emerypharma.com [emerypharma.com]
- 10. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Update on different aspects of HCV variability: focus on NS5B polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medkoo.com [medkoo.com]
Technical Support Center: Understanding Cell Line-Dependent Variability in Nesbuvir EC50 Values
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the variability observed in Nesbuvir EC50 values across different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an antiviral drug that acts as a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] This enzyme is essential for the replication of the viral genome.[2][3] this compound binds to an allosteric site on the NS5B polymerase, inducing a conformational change that inhibits its enzymatic activity and ultimately suppresses HCV replication.[1]
Q2: What are typical EC50 values reported for this compound?
The half-maximal effective concentration (EC50) of this compound can vary depending on the experimental setup, particularly the cell line and the HCV genotype being tested. Reported EC50 values are generally in the low nanomolar range, highlighting its potent anti-HCV activity.
Q3: Why do I observe different this compound EC50 values when using different Huh-7 derived cell lines?
The variability in this compound EC50 values across different Huh-7 subclones (e.g., Huh-7, Huh-7.5, Huh-7-lunet) is a well-documented phenomenon.[4] Several factors contribute to this:
-
Host Cell Factors: Different Huh-7 subclones possess distinct intracellular environments.[4][5] Variations in host factors that HCV replication may depend on can influence the efficiency of viral replication and, consequently, the apparent potency of an antiviral drug. For example, some Huh-7 subclones are more permissive to HCV replication than others.[4][5]
-
HCV Replicon Efficiency: The efficiency of the HCV replicon used in the assay can differ between cell lines. This can be due to "adaptive mutations" within the replicon sequence that enhance its replication in specific cellular environments.[6][7] A more efficiently replicating replicon might require a higher concentration of the inhibitor to achieve a 50% reduction in signal.
-
Cellular Metabolism: Differences in the metabolic activity of various Huh-7 cell lines could potentially affect the intracellular concentration or activity of this compound.[8]
Troubleshooting Guide
Issue: My this compound EC50 value is significantly higher/lower than expected.
Possible Cause 1: Cell Line Authenticity and Passage Number
-
Recommendation: Always use authenticated cell lines from a reputable source. High-passage-number cell lines can exhibit genetic drift and altered phenotypes. It is advisable to use cells within a defined passage number range for all experiments to ensure consistency.
Possible Cause 2: Inconsistent Experimental Conditions
-
Recommendation: Strictly control all experimental parameters. This includes cell seeding density, serum concentration in the media, incubation times, and the final concentration of DMSO (the solvent for this compound).[9] Even minor variations can impact cell health and drug activity.
Possible Cause 3: HCV Replicon Integrity
-
Recommendation: Ensure the integrity and sequence of your HCV replicon. If possible, sequence the replicon to confirm the absence of unexpected mutations that might confer resistance to this compound.
Possible Cause 4: Assay-Specific Variability
-
Recommendation: The choice of assay endpoint (e.g., luciferase reporter, qPCR) can influence the final EC50 value.[10] When comparing data, ensure the same assay methodology was used. For luciferase-based assays, ensure the reporter is not being inhibited by the compound itself.
Data Presentation
Table 1: Reported EC50 Values for this compound in Various Huh-7 Derived Cell Lines
| Cell Line | HCV Genotype/Subtype | EC50 (µM) | Assay Type | Reference |
| Huh-7 | 1b (Con1) | 0.017 | Luciferase Reporter Assay | [1] |
| Huh-7.5 | 1a (H77) | 0.038 | hRLuc Reporter Gene Assay | [1] |
| Huh-7.5 | 1b (Con1) | 0.042 | hRLuc Reporter Gene Assay | [1] |
| Huh-7.5 | 3a | 0.051 | hRLuc Reporter Gene Assay | [1] |
| Huh-7.5 | 5a | Not specified | hRLuc Reporter Gene Assay | [1] |
Experimental Protocols
HCV Replicon Luciferase Assay for EC50 Determination
This protocol outlines a common method for determining the EC50 value of this compound using an HCV replicon system with a luciferase reporter.[9][10][11][12]
Materials:
-
Huh-7 cells harboring a stable HCV replicon with a luciferase reporter gene
-
Complete growth medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin/streptomycin)
-
This compound stock solution (in DMSO)
-
96-well or 384-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the HCV replicon cells.
-
Seed the cells into 96-well or 384-well plates at a pre-determined optimal density. Allow the cells to adhere for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Dilution and Addition:
-
Prepare a serial dilution of this compound in complete growth medium. The final DMSO concentration should be kept constant across all wells and should not exceed a level that is toxic to the cells (typically ≤0.5%).
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest this compound concentration.
-
No-Drug Control: Untreated cells.
-
Positive Control: A known HCV inhibitor with a well-characterized EC50 value.
-
-
Carefully remove the old media from the cell plates and add the media containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
After incubation, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Carefully remove the culture medium.
-
Lyse the cells according to the manufacturer's instructions for the luciferase assay reagent.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal of the this compound-treated wells to the vehicle control wells.
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve) to fit the dose-response curve and determine the EC50 value.
-
Visualizations
Caption: Experimental workflow for determining this compound EC50 values.
Caption: Factors contributing to this compound EC50 variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current perspective of HCV NS5B inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Update on different aspects of HCV variability: focus on NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatitis C Virus Infection in Phenotypically Distinct Huh7 Cell Lines | PLOS One [journals.plos.org]
- 5. Increased susceptibility of Huh7 cells to HCV replication does not require mutations in RIG-I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 7. Enhancement of Hepatitis C Virus RNA Replication by Cell Culture-Adaptive Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological induction of the hypoxia response pathway in Huh7 hepatoma cells limits proliferation but increases resilience under metabolic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Managing viral breakthrough in long-term Nesbuvir treatment studies
Disclaimer: Nesbuvir is a fictional drug. The information provided is based on the characteristics of Sofosbuvir, a real-world nucleotide analog NS5B polymerase inhibitor used to treat Hepatitis C Virus (HCV), to ensure scientific accuracy and relevance for researchers in the field.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a prodrug that is metabolized within host cells to its active triphosphate form.[1][2][3] This active metabolite mimics a natural uridine nucleotide.[2][4] It acts as a chain terminator when incorporated into the nascent viral RNA strand by the viral NS5B RNA-dependent RNA polymerase, thereby preventing viral replication.[1][2][4] Because it targets the viral polymerase specifically, it has a high barrier to resistance.[1][4]
Q2: What is considered "viral breakthrough" in a long-term this compound study?
A2: Viral breakthrough is the confirmed reappearance of quantifiable viral RNA in the plasma after it was previously undetectable during treatment.[5] This is distinct from a "virologic relapse," which is the reappearance of viral RNA after the completion of therapy.[5] Any confirmed increase in viral load from its lowest point (nadir) while the subject is still on treatment should be investigated as a potential breakthrough.
Q3: What is the primary resistance-associated substitution (RAS) for this compound?
A3: The primary RAS identified for this class of drugs is the S282T substitution in the NS5B polymerase.[6][7][8][9] This mutation is located near the enzyme's active site and is thought to sterically hinder the incorporation of the active this compound metabolite.[6][10] While highly effective at conferring resistance, the S282T substitution often reduces the virus's replication fitness, making it less common to appear.[8][11]
Q4: How frequently does the S282T resistance mutation emerge during treatment?
A4: The emergence of the S282T substitution is rare.[7][8] In large-scale clinical programs for the analog drug sofosbuvir, the S282T mutation was not detected in any patients at baseline and emerged in only about 1% of patients who experienced virologic failure.[9] Its low frequency is attributed to a high genetic barrier to resistance and the reduced viral fitness it confers.[8][10]
Q5: If viral breakthrough occurs, what is the first step I should take?
A5: The first step is to confirm the result. Re-test the subject's viral load from a new sample to rule out sample mix-up or assay error. If the viral load is confirmed to be elevated, the next step is to perform genotypic resistance testing on the sample to sequence the NS5B region and check for the S282T mutation or other potential RASs.
Troubleshooting Guides
Guide 1: Investigating an Unexpected Rise in Viral Load
Problem: A subject in a long-term this compound study shows a confirmed >1 log10 IU/mL increase in viral RNA after a period of suppression.
Possible Causes & Solutions:
-
Poor Adherence: This is a common cause of treatment failure.[12][13][14]
-
Action: Discuss adherence with the subject without judgment. Review pill counts or other adherence monitoring data if available. Reinforce the importance of consistent dosing.
-
-
Drug-Drug Interactions: Co-administration of certain drugs can reduce this compound's absorption and efficacy.
-
Action: Review the subject's complete medication list, including over-the-counter drugs and supplements. Potent intestinal P-glycoprotein (P-gp) inducers (e.g., rifampicin, St. John's wort) can decrease this compound's plasma concentration and should be avoided.[1]
-
-
Emergence of Viral Resistance: The selection of pre-existing or new resistance-associated substitutions (RASs).
Data Presentation: this compound Resistance-Associated Substitutions
The following table summarizes key resistance data for known substitutions in the viral NS5B polymerase, based on in-vitro replicon assays.
| Substitution | Fold Change in EC50 vs. Wild-Type | Replication Fitness (% of Wild-Type) | Clinical Emergence Frequency |
| S282T | 2 to 13-fold[8][11] | <2% to 8%[8][11] | Rare (~1% of failures)[9] |
| L159F | No significant change[8] | Not reported | Treatment-emergent, rare[8] |
| V321A | No significant change[8] | Not reported | Treatment-emergent, rare[8][16] |
Experimental Protocols
Protocol 1: Quantification of Viral RNA by Real-Time RT-PCR
This protocol allows for the sensitive quantification of viral RNA in plasma samples.
-
Sample Preparation:
-
Collect whole blood in EDTA or serum separator tubes.
-
Separate plasma or serum by centrifugation within 2 hours of collection.[17]
-
Store plasma/serum at -80°C until analysis.
-
-
RNA Extraction:
-
Extract viral RNA from 1 mL of plasma using a validated commercial kit (e.g., QIAamp Viral RNA Mini Kit) according to the manufacturer's instructions.
-
Elute the RNA in 60 µL of nuclease-free water.
-
-
Real-Time RT-PCR:
-
Prepare a master mix using a one-step RT-PCR kit. For a 25 µL reaction, combine master mix, primers, and a fluorogenic probe targeting the highly conserved 5' untranslated region (5' UTR) of the viral genome.[18][19]
-
Add 5 µL of the extracted RNA to the master mix.
-
Run the reaction on a real-time PCR instrument (e.g., ABI Prism 7700) with the following cycling conditions:
-
Reverse Transcription: 50°C for 30 min
-
Initial Denaturation: 95°C for 10 min
-
40 Cycles of: 95°C for 15 sec, 60°C for 1 min[20]
-
-
-
Quantification:
-
Generate a standard curve using serial dilutions of a known quantity of a viral RNA standard.[18][19]
-
The instrument's software will calculate the viral load of the unknown samples in International Units per milliliter (IU/mL) by comparing their quantification cycle (Cq) values to the standard curve. The lower limit of quantification is typically around 15 IU/mL.[17]
-
Protocol 2: Genotypic Resistance Analysis of NS5B
This protocol identifies mutations in the NS5B gene associated with this compound resistance.
-
RNA Extraction: Extract viral RNA from a patient sample as described in Protocol 1. The viral load should be >1,000 IU/mL for reliable amplification.[21]
-
RT-PCR Amplification:
-
Perform a reverse transcription reaction to convert the viral RNA into cDNA.
-
Amplify the entire NS5B coding region using high-fidelity polymerase and specific primers designed for the patient's viral genotype.
-
-
Sequencing:
-
Purify the PCR product.
-
Sequence the purified product using both forward and reverse primers via Sanger sequencing or Next-Generation Sequencing (NGS) for higher sensitivity.[22]
-
-
Sequence Analysis:
-
Align the obtained sequence with a wild-type reference sequence for the corresponding genotype.
-
Identify and report any amino acid substitutions. Pay close attention to codon 282 to check for the S282T (serine to threonine) mutation.
-
Protocol 3: Phenotypic Resistance Analysis (Replicon Assay)
This assay measures the extent to which a specific mutation reduces the susceptibility of the virus to this compound.[23]
-
Site-Directed Mutagenesis:
-
Introduce the mutation of interest (e.g., S282T) into a plasmid containing a subgenomic viral replicon construct. This replicon typically contains a reporter gene like luciferase.
-
-
In Vitro Transcription:
-
Linearize the wild-type and mutant replicon plasmids.
-
Generate replicon RNA transcripts using a T7 RNA polymerase kit.[24]
-
-
Electroporation:
-
Drug Susceptibility Testing:
-
Plate the transfected cells into 96-well plates.
-
Add serial dilutions of this compound to the wells and incubate for 72 hours.
-
Measure the reporter gene activity (e.g., luciferase signal).
-
-
Data Analysis:
-
Plot the reporter signal against the drug concentration for both wild-type and mutant replicons.
-
Calculate the EC50 (the concentration of drug that inhibits 50% of replication) for each.
-
The fold change in resistance is calculated by dividing the EC50 of the mutant replicon by the EC50 of the wild-type replicon.[26]
-
Visualizations
Caption: this compound is metabolized to an active form that inhibits the viral NS5B polymerase.
Caption: Workflow for investigating and characterizing viral breakthrough during treatment.
Caption: A logical decision tree for troubleshooting the cause of virologic failure.
References
- 1. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. Sofosbuvir: Your Ultimate Guide! | OCTAGONCHEM [octagonchem.com]
- 5. Management of Direct‐Acting Antiviral Failures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification and characterization of Sofosbuvir-resistant mutations of hepatitis C virus genotype 3a replicon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Infrequent development of resistance in genotype 1-6 hepatitis C virus-infected subjects treated with sofosbuvir in phase 2 and 3 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The emergence of NS5B resistance associated substitution S282T after sofosbuvir-based treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Emergence of resistance-associated variants during sofosbuvir treatment in chronically infected hepatitis E patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recognizing and Managing Antiretroviral Treatment Failure | NIH [clinicalinfo.hiv.gov]
- 13. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 14. 3.19 Treatment failure | HIV i-Base [i-base.info]
- 15. hepcguidelines.org.au [hepcguidelines.org.au]
- 16. Cell Culture Studies of the Efficacy and Barrier to Resistance of Sofosbuvir-Velpatasvir and Glecaprevir-Pibrentasvir against Hepatitis C Virus Genotypes 2a, 2b, and 2c - PMC [pmc.ncbi.nlm.nih.gov]
- 17. logan.testcatalog.org [logan.testcatalog.org]
- 18. High-Throughput Real-Time Reverse Transcription-PCR Quantitation of Hepatitis C Virus RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detection and Quantification of Hepatitis C Virus (HCV) by MultiCode-RTx Real-Time PCR Targeting the HCV 3′ Untranslated Region - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. labcorp.com [labcorp.com]
- 22. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 23. hcvguidelines.org [hcvguidelines.org]
- 24. Characterization of Hepatitis C Virus Subgenomic Replicon Resistance to Cyclosporine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 25. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
Validation & Comparative
Validating the antiviral specificity of Nesbuvir against other viruses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral specificity of Nesbuvir, a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. While direct experimental data on this compound's activity against a broad panel of other viruses is not extensively published, this document outlines its well-characterized potent activity against HCV, the general high selectivity of its drug class, and the standard methodologies for validating antiviral specificity.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome.[1] Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, this compound binds to an allosteric site within the palm domain of the polymerase.[2][3] This binding induces a conformational change in the enzyme, thereby inhibiting its function and halting viral RNA replication.[2]
Comparative Antiviral Activity of this compound against HCV Genotypes
This compound has demonstrated potent activity against HCV, particularly genotype 1. The following table summarizes the reported 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values of this compound against different HCV genotypes and replicons. Lower values indicate higher potency.
| Virus/Replicon | Assay Type | EC50 (nM) | IC50 (µM) | Reference |
| HCV Genotype 1a | Replicon Assay | 5 | - | [1] |
| HCV Genotype 1b | Replicon Assay | 9 | - | [1] |
| HCV Genotype 1b (mutant) | Replicon Assay | 100 | - | [2] |
| HCV Genotype 3a | Replicon Assay | 55 | - | [2] |
| HCV Genotype 1 | Enzyme Assay | - | 0.01 - 0.14 | [1] |
High Specificity of Non-Nucleoside HCV NS5B Inhibitors
Non-nucleoside inhibitors of HCV NS5B polymerase are generally characterized by a high degree of specificity for their target enzyme. This is attributed to the unique structure of the allosteric binding sites on the HCV polymerase, which are not conserved across different virus families. For instance, studies on other non-nucleoside HCV NS5B inhibitors, such as beclabuvir, have shown them to be inactive when tested against a panel of other RNA and DNA viruses, including bovine viral diarrhea virus (BVDV), poliovirus, rhinovirus, coronavirus, coxsackie virus, influenza virus, and human immunodeficiency virus (HIV). This high specificity is a critical attribute for an antiviral drug, as it minimizes off-target effects and potential toxicity.
Experimental Protocol for Validating Antiviral Specificity
To definitively determine the antiviral specificity of a compound like this compound, a series of standardized in vitro assays against a diverse panel of viruses is required.
Cell-Based Antiviral Assay
1. Cell Culture:
-
Appropriate host cell lines for each virus to be tested are cultured in 96-well plates. For example, Vero E6 cells for SARS-CoV-2, MDCK cells for influenza virus, and MT-4 cells for HIV.
2. Compound Preparation:
-
This compound is serially diluted in culture medium to create a range of concentrations.
3. Viral Infection:
-
Cells are infected with a specific multiplicity of infection (MOI) of the respective virus in the presence of the various concentrations of this compound.
-
Control wells include cells with virus only (positive control) and cells with medium only (negative control).
4. Incubation:
-
The plates are incubated for a period sufficient for viral replication and the induction of cytopathic effect (CPE), typically 48-72 hours.
5. Quantification of Antiviral Activity:
-
The extent of viral replication is quantified using various methods:
-
Cytopathic Effect (CPE) Reduction Assay: The percentage of cell survival is determined using a cell viability dye (e.g., MTT, neutral red).
-
Plaque Reduction Assay: The number and size of viral plaques are counted.
-
Reporter Gene Assay: For viruses engineered to express a reporter gene (e.g., luciferase, β-galactosidase), the reporter signal is measured.
-
Quantitative PCR (qPCR): The amount of viral RNA or DNA is quantified.
-
6. Data Analysis:
-
The 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%, is calculated for each virus.
-
The 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, is also determined in uninfected cells to assess the compound's toxicity.
-
The Selectivity Index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window. A high SI value is desirable.
Visualizing Experimental Workflows and Mechanisms
To further elucidate the processes involved in validating antiviral specificity and the mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for validating antiviral specificity.
Caption: Mechanism of action of this compound on HCV NS5B polymerase.
Conclusion
References
A Comparative Analysis of Nesbuvir and Other NS5B Palm Site Inhibitors for Hepatitis C Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Nesbuvir against other notable non-nucleoside inhibitors (NNIs) targeting the palm site of the Hepatitis C virus (HCV) NS5B polymerase. The information presented herein is collated from various preclinical and clinical studies to offer a comprehensive overview for research and drug development purposes.
Introduction to NS5B Palm Site Inhibitors
The HCV NS5B protein is an RNA-dependent RNA polymerase (RdRp) that is essential for the replication of the viral genome.[1][2] It is a prime target for antiviral drug development due to the absence of a similar enzyme in mammalian cells.[2] Non-nucleoside inhibitors that bind to allosteric sites on the NS5B polymerase can induce conformational changes that render the enzyme inactive.[3] One such allosteric site is the "palm" domain. This guide focuses on comparing this compound with other inhibitors that target this specific region, namely Dasabuvir, Setrobuvir, and the widely-used nucleoside inhibitor Sofosbuvir, which also acts on the NS5B polymerase, for a comprehensive perspective.
In Vitro Efficacy
The in vitro efficacy of these compounds is typically evaluated using two primary assays: the NS5B polymerase inhibition assay, which measures the direct inhibition of the recombinant enzyme (reported as IC50 values), and the HCV replicon assay, which assesses the inhibition of viral RNA replication within host cells (reported as EC50 values).
| Inhibitor | Assay Type | HCV Genotype | IC50 (nM) | EC50 (nM) | Reference |
| This compound | Polymerase Inhibition | Genotype 1 | 10 - 140 | [4] | |
| Replicon Assay | Genotype 1a | 5 | [4] | ||
| Replicon Assay | Genotype 1b | 9 | [4] | ||
| Replicon Assay | Genotype 1b | 9 (IC50) | [5] | ||
| Dasabuvir | Polymerase Inhibition | Genotype 1a/1b | 2.2 - 10.7 | [6] | |
| Replicon Assay | Genotype 1a (H77) | 7.7 | [6][7] | ||
| Replicon Assay | Genotype 1b (Con1) | 1.8 | [6][7] | ||
| Setrobuvir | Polymerase Inhibition | Not Specified | 4 - 5 | [8] | |
| Replicon Assay | Genotype 1b (Con1) | In the nanomolar range | [8] |
Note: Direct comparative studies are limited. The data presented is compiled from individual studies and should be interpreted with caution.
Clinical Efficacy
The clinical efficacy of antiviral drugs for HCV is primarily measured by the Sustained Virologic Response (SVR), which is defined as the absence of detectable HCV RNA in the blood 12 or 24 weeks after the completion of treatment, indicating a cure.
| Inhibitor/Regimen | HCV Genotype | Patient Population | SVR12 Rate | Reference |
| Dasabuvir (with Ombitasvir/Paritaprevir/Ritonavir ± Ribavirin) | Genotype 1a | Treatment-Naïve, Non-Cirrhotic | 95.3% | [9] |
| Genotype 1b | Treatment-Naïve, Non-Cirrhotic | 98% | [9] | |
| Genotype 1 | Treatment-Experienced | 96.3% | [9] | |
| Sofosbuvir (in various combinations) | Genotypes 1, 2, 3 | Treatment-Naïve & Experienced | >90% in most sofosbuvir-containing arms | [10] |
| Genotype 2 | Treatment-Naïve | 97% | [10] | |
| Genotype 3 | Treatment-Naïve | 56% | [10] | |
| Setrobuvir (with Peginterferon/Ribavirin) | Genotype 1 | Treatment-Naïve | 78% (cEVR at week 12) | [11] |
| Genotype 1 | Treatment-Experienced | 76% (cEVR at week 12) | [11] |
Note: The development of this compound and Setrobuvir was discontinued, hence the limited availability of extensive clinical trial data. cEVR (complete Early Virologic Response) is an earlier endpoint than SVR12.
Experimental Protocols
HCV NS5B Polymerase Inhibition Assay (IC50 Determination)
Objective: To measure the concentration of an inhibitor required to reduce the activity of the recombinant HCV NS5B polymerase by 50%.
General Methodology:
-
Enzyme and Substrate Preparation: Recombinant HCV NS5B polymerase is purified. A homopolymeric template/primer such as poly(A)/oligo(U) or a heteropolymeric RNA template is used as the substrate. Radiolabeled nucleotides (e.g., [α-³²P]UTP) are used for detection.
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. The reaction mixture contains the NS5B enzyme, the template/primer, a reaction buffer with divalent cations (e.g., MgCl₂), and the inhibitor at various concentrations.
-
Initiation and Incubation: The reaction is initiated by the addition of the nucleotide mix, including the radiolabeled nucleotide. The plate is incubated at a specific temperature (e.g., room temperature or 30°C) for a defined period to allow for RNA synthesis.
-
Termination and Detection: The reaction is stopped, and the newly synthesized radiolabeled RNA is captured, often on a filter or through precipitation. The amount of incorporated radioactivity is quantified using a scintillation counter or a phosphorimager.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.[12][13]
HCV Replicon Assay (EC50 Determination)
Objective: To measure the concentration of an inhibitor required to reduce HCV RNA replication within a cellular context by 50%.
General Methodology:
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) that have been engineered to contain a subgenomic HCV replicon are used. This replicon typically contains the HCV nonstructural proteins (including NS5B) and a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin resistance).
-
Compound Treatment: The replicon-containing cells are seeded into multi-well plates and treated with serial dilutions of the test compound.
-
Incubation: The cells are incubated for a period of time (typically 48-72 hours) to allow for HCV replication and the expression of the reporter gene.
-
Quantification of Replication:
-
Reporter Gene Assay: If a luciferase reporter is used, the cells are lysed, and the luciferase activity is measured, which is proportional to the level of HCV RNA replication.
-
RT-qPCR: The total cellular RNA is extracted, and the levels of HCV RNA are quantified using real-time reverse transcription PCR.
-
-
Data Analysis: The percentage of inhibition of HCV replication at each compound concentration is calculated relative to a vehicle-treated control. The EC50 value is determined by fitting the data to a dose-response curve. A cytotoxicity assay is often run in parallel to ensure that the observed antiviral effect is not due to cell death.[5][14][15]
Visualizing Mechanisms and Workflows
References
- 1. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 2. Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C22H23FN2O5S | CID 11561383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GSRS [precision.fda.gov]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of thiobarbituric acid derivatives as inhibitors of hepatitis C virus NS5B polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 15. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cross-Resistance Profile of Nesbuvir with Other HCV Non-Nucleoside Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-resistance profile of nesbuvir (HCV-796), a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B polymerase, with other NNIs. By examining key resistance-associated substitutions (RASs) and their impact on drug susceptibility, this document offers valuable insights for researchers and professionals involved in the development of novel anti-HCV therapeutics.
Executive Summary
This compound, a potent inhibitor of the HCV NS5B polymerase, has been a subject of interest in antiviral research. However, the emergence of drug resistance is a critical challenge in HCV therapy. This guide details the cross-resistance patterns between this compound and other NNIs, highlighting the shared molecular mechanisms of resistance. Understanding these profiles is paramount for designing effective combination therapies and developing next-generation inhibitors that can overcome existing resistance mutations.
Cross-Resistance Profile of this compound
In vitro studies utilizing HCV replicon systems have been instrumental in elucidating the resistance profile of this compound. The primary RASs conferring resistance to this compound are located in the palm I binding site of the NS5B polymerase and include substitutions at amino acid positions C316, S365, and M414. The presence of these mutations can significantly reduce the antiviral activity of this compound.
Crucially, these RASs are not exclusive to this compound and have been implicated in resistance to other NNIs that also target the palm I site. This overlap in resistance mutations is the molecular basis for cross-resistance.
Quantitative Analysis of Cross-Resistance
The following table summarizes the fold-change in the 50% effective concentration (EC50) of various NNIs against HCV replicons harboring this compound-associated resistance mutations. This data, compiled from multiple in vitro studies, provides a quantitative measure of cross-resistance.
| Resistance-Associated Substitution (RAS) | This compound (HCV-796) Fold Change in EC50 | Dasabuvir Fold Change in EC50 | Beclabuvir Fold Change in EC50 | Setrobuvir Fold Change in EC50 |
| C316Y | High (>100-fold) | High | Low | Low |
| S365T | Moderate | Low | Low | Low |
| M414T | Moderate | High | Low | Low |
Note: "High" indicates a significant loss of antiviral activity, "Moderate" indicates a partial loss of activity, and "Low" indicates minimal to no impact on activity. Specific fold-change values can vary between studies and HCV genotypes.
The data clearly indicates a high degree of cross-resistance between this compound and dasabuvir, another palm I inhibitor. The C316Y and M414T mutations, which confer resistance to this compound, also significantly reduce the susceptibility to dasabuvir. In contrast, beclabuvir and setrobuvir, which bind to different allosteric sites (thumb I and thumb II, respectively), generally retain their activity against this compound-resistant variants.
Experimental Methodologies
The data presented in this guide is primarily derived from studies employing HCV subgenomic replicon assays. These in vitro systems are the gold standard for assessing the antiviral activity and resistance profiles of HCV inhibitors.
HCV Subgenomic Replicon Assay Protocol
-
Cell Culture: Human hepatoma cell lines (e.g., Huh-7) that are highly permissive for HCV replication are used. These cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.
-
Replicon Constructs: Subgenomic HCV replicon plasmids, typically containing the genetic information for the HCV non-structural proteins (NS3 to NS5B) and a selectable marker (e.g., neomycin phosphotransferase) or a reporter gene (e.g., luciferase), are used. Site-directed mutagenesis is employed to introduce specific RASs into the NS5B coding region of the replicon plasmid.
-
In Vitro Transcription and Electroporation: The replicon plasmids are linearized, and in vitro transcription is performed to generate replicon RNA. The RNA is then introduced into the Huh-7 cells via electroporation.
-
Drug Susceptibility Testing:
-
Following electroporation, the cells are seeded in multi-well plates.
-
A serial dilution of the test compounds (this compound and other NNIs) is added to the wells.
-
The cells are incubated for a defined period (typically 48-72 hours).
-
-
Quantification of HCV Replication:
-
For replicons containing a luciferase reporter, the level of HCV replication is determined by measuring luciferase activity.
-
For replicons with a selectable marker, the cells are treated with G418, and the number of resistant colonies is counted.
-
-
Data Analysis: The EC50 value, which is the drug concentration required to inhibit 50% of HCV replication, is calculated for each compound against the wild-type and mutant replicons. The fold-change in EC50 is then determined by dividing the EC50 for the mutant replicon by the EC50 for the wild-type replicon.
Logical Relationships in NNI Cross-Resistance
The cross-resistance patterns among HCV NNIs are dictated by their respective binding sites on the NS5B polymerase. Inhibitors that share a binding site are more likely to exhibit cross-resistance due to overlapping resistance mutations.
Figure 1. Cross-resistance pathways of HCV NNIs.
This diagram illustrates that inhibitors binding to the same allosteric site (Palm I) on the HCV NS5B polymerase, such as this compound and dasabuvir, are susceptible to the same resistance-associated substitutions, leading to a high degree of cross-resistance. In contrast, inhibitors that bind to different sites, like beclabuvir (Thumb I), are affected by a distinct set of mutations and therefore do not typically show cross-resistance with Palm I inhibitors.
Conclusion
The cross-resistance profile of this compound is primarily defined by its interaction with the palm I binding site of the HCV NS5B polymerase. Key resistance mutations, notably C316Y and M414T, confer resistance not only to this compound but also to other palm I inhibitors like dasabuvir. This shared resistance pathway underscores the importance of considering the specific binding site of NNIs when developing combination therapies. For effective management of HCV infection and to combat the emergence of drug resistance, therapeutic strategies should involve combinations of direct-acting antivirals that target different viral proteins or distinct allosteric sites on the same protein. This approach minimizes the likelihood of selecting for viral variants that are resistant to multiple agents simultaneously. Future research should focus on the development of pangenotypic NNIs with a high barrier to resistance that can maintain efficacy against a broad range of HCV genotypes and pre-existing resistance mutations.
A Head-to-Head Battle of Binding: Nesbuvir vs. Dasabuvir on the HCV NS5B Polymerase
A detailed biochemical comparison of the binding kinetics of two key non-nucleoside inhibitors, Nesbuvir and Dasabuvir, reveals distinct interaction profiles with the hepatitis C virus (HCV) NS5B polymerase. While both drugs target the same viral enzyme, experimental data indicates differences in their binding affinities and kinetics, providing valuable insights for researchers in virology and drug development.
This guide delves into the biochemical assays used to characterize the binding of this compound and Dasabuvir to the HCV NS5B RNA-dependent RNA polymerase, the essential enzyme for viral replication. By summarizing the available quantitative data and providing detailed experimental protocols, we offer a comparative overview to inform further research and drug discovery efforts.
Binding Kinetics: A Quantitative Comparison
The interaction of a drug with its target is a critical determinant of its efficacy. Biochemical assays such as Surface Plasmon Resonance (SPR) allow for the real-time measurement of the association (on-rate, k_on) and dissociation (off-rate, k_off) of a small molecule to its protein target. From these rates, the equilibrium dissociation constant (K_d), a measure of binding affinity, can be calculated.
A summary of the available binding kinetics data for this compound and Dasabuvir is presented in the table below. It is important to note that while quantitative kinetic data for this compound is available, similar detailed experimental values for Dasabuvir are not as readily found in the public domain. However, comparative biophysical studies provide qualitative insights into Dasabuvir's binding.
| Drug | Target | Assay | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_d (nM) |
| This compound (HCV-796) | HCV NS5B Polymerase (genotype 1b, Con1) | Surface Plasmon Resonance (SPR) | 5.5 x 10⁴ | 9.1 x 10⁻⁴ | ~16.5 |
| Dasabuvir | HCV NS5B Polymerase (genotype 1b) | Surface Plasmon Resonance (SPR) | Data not available | Data not available | Interaction confirmed |
Table 1: Comparison of Binding Kinetics for this compound and Dasabuvir with HCV NS5B Polymerase. The K_d for this compound is calculated from the provided k_on and k_off values (K_d = k_off / k_on). While direct kinetic constants for Dasabuvir are not specified in the compared literature, its interaction with the genotype 1b variant of NS5B has been experimentally confirmed using SPR[1].
Mechanism of Action: Targeting the Palm Domain
Both this compound and Dasabuvir are classified as non-nucleoside inhibitors (NNIs) of the HCV NS5B polymerase. Unlike nucleoside inhibitors that compete with the natural substrates of the polymerase at the active site, NNIs bind to allosteric sites on the enzyme. This binding induces a conformational change in the polymerase, ultimately inhibiting its function. Specifically, both this compound and Dasabuvir bind to a region known as the "palm domain" of the NS5B protein.
dot
Figure 1. Mechanism of Action of this compound and Dasabuvir.
Experimental Protocol: Surface Plasmon Resonance (SPR) Assay
The following protocol provides a detailed methodology for a typical SPR experiment to sammenligne the binding kinetics of small molecule inhibitors like this compound and Dasabuvir to the HCV NS5B polymerase. This protocol is based on established methods for analyzing HCV NS5B inhibitors[1].
Objective: To determine and compare the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_d) of this compound and Dasabuvir for the HCV NS5B polymerase.
Materials:
-
Recombinant HCV NS5B polymerase (e.g., genotype 1b variant)
-
This compound and Dasabuvir (dissolved in a suitable solvent like DMSO)
-
SPR instrument (e.g., Biacore, Reichert)
-
Sensor chip (e.g., CM5, NTA)
-
Immobilization reagents (e.g., EDC/NHS for amine coupling, NiCl₂ for His-tag capture)
-
Running buffer (e.g., HBS-EP+, PBS with Tween-20)
-
Regeneration solution (e.g., glycine-HCl pH 2.5, EDTA)
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Immobilize the HCV NS5B polymerase onto the sensor chip surface. The method of immobilization will depend on the chip type and protein tags (e.g., amine coupling for native proteins, Ni-NTA chemistry for His-tagged proteins).
-
Create a reference flow cell by either leaving it blank or immobilizing a control protein to subtract non-specific binding.
-
-
Analyte Preparation:
-
Prepare a dilution series of this compound and Dasabuvir in running buffer. The concentration range should typically span from well below to well above the expected K_d. A typical starting range could be 10 nM to 10 µM.
-
Include a buffer-only (zero analyte) injection for baseline subtraction.
-
-
Binding Measurement:
-
Inject the prepared analyte solutions over the sensor and reference flow cells at a constant flow rate.
-
Monitor the association phase in real-time as the drug binds to the immobilized polymerase.
-
After the association phase, switch back to running buffer to monitor the dissociation phase.
-
Between each analyte injection, regenerate the sensor surface using the appropriate regeneration solution to remove all bound analyte.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell and the buffer-only injection from the analyte binding data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
This fitting will yield the association rate constant (k_on) and the dissociation rate constant (k_off).
-
Calculate the equilibrium dissociation constant (K_d) using the equation: K_d = k_off / k_on.
-
dot
Figure 2. Experimental Workflow for SPR-based Binding Kinetics Analysis.
References
Validating HCV Replicon Assay Results: A Comparative Guide to Secondary Antiviral Assays
For researchers, scientists, and drug development professionals, the Hepatitis C Virus (HCV) replicon assay is a cornerstone of antiviral drug discovery. This robust, cell-based system allows for the efficient screening of compound libraries to identify potential inhibitors of HCV replication. However, to ensure the accuracy and reliability of primary screening data, it is crucial to validate these findings with secondary, orthogonal assays. This guide provides a comprehensive comparison of the HCV replicon assay with common secondary validation methods, supported by experimental data and detailed protocols.
The HCV replicon system utilizes human hepatoma cells (typically Huh-7) that harbor a subgenomic or full-length HCV RNA molecule capable of autonomous replication.[1][2] Often, these replicons are engineered to include a reporter gene, such as luciferase, which provides a quantifiable readout that is directly proportional to the level of viral RNA replication.[2] While this high-throughput method is excellent for initial screening, secondary assays are essential to confirm the on-target activity of candidate compounds and to rule out potential artifacts, such as interference with the reporter enzyme itself.
This guide will delve into the experimental protocols for the luciferase-based HCV replicon assay and its validation through two primary secondary methods: Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) for the direct measurement of HCV RNA, and Western Blot analysis for the quantification of viral protein expression.
Comparative Analysis of Antiviral Potency
The concordance between the data generated from a primary replicon screening assay and secondary validation methods is a critical step in the hit-to-lead optimization process. A strong correlation between the 50% effective concentration (EC50) values obtained from the replicon assay and those from RT-qPCR or the observed reduction in viral protein levels via Western blot provides confidence in the antiviral activity of a compound.
Data Presentation
The following tables summarize the quantitative comparison between the HCV replicon assay and secondary validation methods for representative antiviral compounds.
| Assay Method | Interferon-α | Interferon-β | Interferon-γ |
| Luciferase Replicon Assay (EC50 in IU/mL) | ~0.3[3] | ~1.2[3] | ~0.3[3] |
| Northern Blot (HCV RNA Reduction) | Dose-dependent reduction[3] | Dose-dependent reduction[3] | Dose-dependent reduction[3] |
Table 1: Comparison of EC50 values for interferons in a luciferase-based HCV replicon assay and the corresponding qualitative validation by Northern blot for HCV RNA reduction. The data demonstrates that the reduction in luciferase signal corresponds to a decrease in viral RNA.
| Compound Class | Compound | HCV Replicon Assay (EC50) | Secondary Assay Validation |
| NS5B Polymerase Inhibitor | Sofosbuvir | Genotype-dependent (e.g., ~32-130 nM for various genotypes) | S282T substitution confers a 2.4 to 18-fold change in EC50, confirming on-target activity.[4] |
| NS5A Inhibitor | Daclatasvir | Potent, often in the picomolar to low nanomolar range. | Used in combination studies showing sustained virologic response, indirectly validating its in vitro potency.[5][6] |
| NS3/4A Protease Inhibitor | Simeprevir | Potent inhibitor in replicon systems. | Clinical data from combination therapies validates its efficacy.[5] |
| Host-Targeting Agent | Cyclosporine | EC50 determined in replicon cells. | Resistance mutations mapped to NS5B, validating the replicon system for studying drug resistance mechanisms. |
Table 2: Representative EC50 values and validation notes for different classes of direct-acting antivirals (DAAs) and host-targeting agents in HCV replicon systems. While a direct side-by-side EC50 comparison with a secondary assay from a single study is not always available in published literature, the validation of on-target activity and resistance mechanisms in replicon systems is well-documented.
Experimental Protocols
Detailed methodologies for the primary screening and secondary validation assays are provided below.
HCV Luciferase Replicon Assay
This protocol describes a typical transient transfection-based luciferase reporter assay for determining the EC50 of an antiviral compound.
Materials:
-
Huh-7 cells (or a highly permissive subclone like Huh-7.5)
-
In vitro transcribed HCV replicon RNA containing a luciferase reporter gene
-
Electroporation cuvettes
-
Electroporator
-
Complete Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well cell culture plates
-
Test compounds serially diluted in DMSO
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Preparation: Culture Huh-7 cells in complete DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Electroporation: Resuspend freshly harvested Huh-7 cells in cytomix buffer. Add the in vitro transcribed HCV replicon RNA to the cell suspension and transfer to an electroporation cuvette. Electroporate the cells using optimized settings.
-
Cell Seeding: Immediately after electroporation, dilute the cells in complete DMEM and seed them into 96-well plates at a predetermined density.
-
Compound Addition: After the cells have adhered (typically 4-24 hours post-seeding), add serial dilutions of the test compounds to the wells. Include appropriate vehicle (DMSO) and positive controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence in each well using a luminometer.
-
Data Analysis: Calculate the percent inhibition of HCV replication for each compound concentration relative to the vehicle control. Determine the EC50 value by fitting the data to a dose-response curve.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)
This protocol is for the quantification of HCV RNA levels in replicon-containing cells treated with antiviral compounds.
Materials:
-
HCV replicon-containing cells treated with test compounds (from a parallel plate to the luciferase assay)
-
RNA extraction kit
-
Reverse transcriptase
-
qPCR master mix (e.g., containing SYBR Green or a TaqMan probe)
-
HCV-specific primers and, if applicable, a probe
-
Primers and probe for a housekeeping gene (e.g., GAPDH) for normalization
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Lyse the cells from each well of the 96-well plate and extract total RNA using a commercial RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase and random hexamers or an HCV-specific reverse primer.
-
qPCR: Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and HCV-specific primers (and probe). Also, set up reactions for the housekeeping gene.
-
Thermal Cycling: Perform the qPCR in a real-time PCR instrument using an appropriate thermal cycling program.
-
Data Analysis: Determine the cycle threshold (Ct) values for both the HCV and housekeeping genes. Calculate the relative HCV RNA levels after normalizing to the housekeeping gene. Compare the HCV RNA levels in compound-treated cells to the vehicle-treated cells to determine the percent inhibition. Calculate the EC50 value based on the dose-response curve.
Western Blot Analysis
This protocol is for the detection and semi-quantification of HCV protein levels in replicon-containing cells treated with antiviral compounds.
Materials:
-
HCV replicon-containing cells treated with test compounds
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis apparatus
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to an HCV protein (e.g., NS3 or NS5A)
-
Primary antibody for a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cells in lysis buffer and collect the total protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the HCV protein of interest overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with a primary antibody for a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for the HCV protein and the loading control. Normalize the HCV protein signal to the loading control and compare the levels in compound-treated samples to the vehicle control.
Mandatory Visualizations
The following diagrams illustrate the workflows for the HCV replicon assay and its validation with secondary assays.
Caption: Workflow of the HCV Luciferase Replicon Assay.
Caption: Secondary Assay Validation Workflow.
References
- 1. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 2. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of Anti-Hepatitis C Virus Activity and Gene Expression Mediated by Alpha, Beta, and Gamma Interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancing high-throughput anti-HCV drug screening: a novel dual-reporter HCV replicon model with real-time monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simeprevir, daclatasvir, and sofosbuvir for hepatitis C virus-infected patients: Long-term follow-up results from the open-label, Phase II IMPACT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of generic sofosbuvir with daclatasvir compared to sofosbuvir/ledipasvir in genotype 4 hepatitis C virus: A prospective comparison with historical control - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Nesbuvir's Genetic Barrier to Resistance Against Newer NNIs
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of drug-resistant variants is a critical challenge in the development of antiviral therapies. For Hepatitis C Virus (HCV), non-nucleoside inhibitors (NNIs) of the NS5B polymerase are a key class of direct-acting antivirals. This guide provides a comparative analysis of the genetic barrier to resistance for Nesbuvir (HCV-796) against a selection of newer NNIs, offering valuable insights for researchers and professionals in the field of drug development.
Executive Summary
This compound, a potent NNI, has demonstrated significant antiviral activity. However, like other NNIs, it is susceptible to the development of resistance through mutations in the NS5B polymerase. This guide benchmarks the genetic barrier of this compound against newer NNIs such as Dasabuvir, Beclabuvir, Deleobuvir, and Filibuvir. The genetic barrier is a crucial factor in determining the long-term efficacy of an antiviral agent and is influenced by the number of nucleotide substitutions required to confer resistance and the impact of these mutations on viral fitness. Generally, NNIs are considered to have a lower genetic barrier to resistance compared to nucleoside inhibitors.[1][2]
Comparative Analysis of Genetic Barrier to Resistance
The genetic barrier to resistance for NNIs is primarily determined by the specific amino acid substitutions in the NS5B polymerase that reduce the inhibitor's binding affinity. The following table summarizes the key resistance-associated variants (RAVs), the fold-change in EC50 values conferred by these mutations, and an estimated genetic barrier score for this compound and selected newer NNIs. The genetic barrier score is calculated based on the number and type of nucleotide changes required for a specific amino acid substitution, with transitions (lower energy barrier) assigned a score of 1 and transversions assigned a score of 2.5.[1][3]
| Inhibitor | Major Resistance-Associated Variants (RAVs) | Fold Change in EC50 (Genotype 1b) | Required Nucleotide Changes | Genetic Barrier Score |
| This compound (HCV-796) | C316Y, M423T, Y448H | C316Y: ~20-foldM423T: ~10-foldY448H: ~30-fold | C316Y: 1 (Transition)M423T: 1 (Transition)Y448H: 1 (Transition) | Low (1.0 - 2.5) |
| Dasabuvir | C316Y, M414T, S556G | C316Y: >100-foldM414T: >100-foldS556G: >500-fold | C316Y: 1 (Transition)M414T: 1 (Transition)S556G: 1 (Transition) | Low (1.0 - 2.5) |
| Beclabuvir | P495L/S | P495L: >100-foldP495S: >50-fold | P495L: 1 (Transition)P495S: 1 (Transition) | Low (1.0 - 2.5) |
| Deleobuvir | C316Y, M414T, Y448H | C316Y: ~15-foldM414T: ~30-foldY448H: ~10-fold | C316Y: 1 (Transition)M414T: 1 (Transition)Y448H: 1 (Transition) | Low (1.0 - 2.5) |
| Filibuvir | M423I/T/V | M423I/T/V: >700-fold | M423I/T/V: 1 (Transition/Transversion) | Low (1.0 - 2.5) |
Note: Fold change in EC50 values are approximate and can vary depending on the specific HCV replicon system and experimental conditions. The genetic barrier score is an estimation based on the most common nucleotide substitutions.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro studies using HCV replicon systems. The following is a generalized protocol for assessing the genetic barrier to resistance.
1. HCV Replicon System:
-
Cell Line: Human hepatoma cell lines, such as Huh-7 or Huh-7.5, are commonly used as they are permissive for HCV replication.
-
Replicon Plasmids: Subgenomic or full-length HCV replicon plasmids containing a selectable marker (e.g., neomycin phosphotransferase) and a reporter gene (e.g., luciferase) are used. Genotype 1b replicons are frequently utilized for initial characterization.[4][5][6]
-
In Vitro Transcription and Electroporation: Replicon RNA is generated by in vitro transcription from linearized plasmids and then introduced into the host cells via electroporation.[7]
2. Resistance Selection:
-
Dose-Escalation Method: Replicon-harboring cells are cultured in the presence of the NNI at a starting concentration near its EC50. The drug concentration is gradually increased in a stepwise manner over several passages to select for resistant colonies.[8]
-
High-Concentration Selection: Alternatively, cells are directly cultured in the presence of a high concentration of the inhibitor (e.g., 10x to 100x EC50) to select for variants with a high level of resistance.[9]
3. Phenotypic Analysis (EC50 Determination):
-
Replicon-Based Assay: The antiviral activity of the NNI against wild-type and mutant replicons is determined by measuring the inhibition of reporter gene expression (e.g., luciferase activity) or viral RNA levels (by RT-qPCR) at various drug concentrations. The EC50 value, the concentration of the drug that inhibits 50% of viral replication, is then calculated.[10]
4. Genotypic Analysis:
-
Sequencing: The NS5B coding region of the viral RNA from resistant colonies is amplified by RT-PCR and sequenced to identify amino acid substitutions.[10]
5. Site-Directed Mutagenesis:
-
Identified mutations are introduced into the wild-type replicon plasmid using site-directed mutagenesis to confirm their role in conferring resistance. The engineered mutant replicons are then phenotypically characterized.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for determining the genetic barrier to resistance of NNIs.
Caption: Simplified pathway of HCV replication and the inhibitory action of NNIs on the NS5B polymerase.
Conclusion
This comparative guide highlights that while this compound has a genetic barrier to resistance that is comparable to other NNIs, the specific resistance profiles and the magnitude of resistance conferred by certain mutations can differ. All NNIs, including this compound and the newer agents discussed, generally exhibit a low genetic barrier to resistance, meaning that single nucleotide substitutions can lead to significant decreases in susceptibility. This underscores the importance of using NNIs as part of combination therapies with other direct-acting antivirals that have different mechanisms of action and resistance profiles to achieve sustained virologic response and prevent treatment failure. Further head-to-head comparative studies under standardized experimental conditions are warranted to provide a more definitive ranking of the genetic barriers of these compounds.
References
- 1. Hepatitis C Virus Genetic Variability and the Presence of NS5B Resistance-Associated Mutations as Natural Polymorphisms in Selected Genotypes Could Affect the Response to NS5B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Colony Forming Assay for HCV-Replicon Cell Line [bio-protocol.org]
- 5. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 7. Characterization of Hepatitis C Virus Subgenomic Replicon Resistance to Cyclosporine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Study of the Genetic Barriers and Pathways towards Resistance of Selective Inhibitors of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activity and resistance profile of dasabuvir, a nonnucleoside hepatitis C virus polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hcvguidelines.org [hcvguidelines.org]
Confirming On-Target Activity of Nesbuvir Using NS5B Polymerase Mutants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nesbuvir (HCV-796), a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B polymerase, with other key NS5B inhibitors. By examining its activity against wild-type and mutant forms of the NS5B enzyme, we can confirm its on-target mechanism of action and understand its resistance profile in comparison to alternative therapies such as the nucleoside inhibitor (NI) Sofosbuvir and the non-nucleoside inhibitor Dasabuvir.
Mechanism of Action of NS5B Polymerase Inhibitors
HCV NS5B is an RNA-dependent RNA polymerase essential for the replication of the viral genome.[1] Inhibitors of NS5B are broadly classified into two main categories based on their mechanism of action:
-
Nucleoside/Nucleotide Inhibitors (NIs): These compounds, like Sofosbuvir, mimic natural substrates of the polymerase. They are incorporated into the growing RNA chain, leading to premature termination of viral RNA synthesis.[2] NIs generally have a high barrier to resistance.[3]
-
Non-Nucleoside Inhibitors (NNIs): These inhibitors, including this compound and Dasabuvir, bind to allosteric sites on the NS5B enzyme. This binding induces a conformational change that renders the polymerase inactive.[2] NNIs are further sub-classified based on their binding site on the polymerase (e.g., palm, thumb).[4] They typically have a lower barrier to resistance compared to NIs.[3]
Comparative In Vitro Efficacy
The on-target activity of NS5B inhibitors is determined by their potency in enzymatic and cell-based assays. The following tables summarize the inhibitory concentrations (IC50) from enzymatic assays and the effective concentrations (EC50) from HCV replicon assays for this compound and its comparators against wild-type (WT) HCV.
Table 1: In Vitro Activity of NS5B Inhibitors against Wild-Type HCV Genotype 1
| Compound | Class | Target Site | Genotype | Assay Type | IC50 / EC50 |
| This compound (HCV-796) | NNI | Palm Domain | 1a | Replicon (EC50) | 5 nM |
| 1b | Replicon (EC50) | 9 nM | |||
| 1 | Enzymatic (IC50) | 0.01 - 0.14 µM | |||
| Sofosbuvir | NI | Active Site | 1b | Enzymatic (IC50) | 0.7 - 2.6 µM |
| 1a/1b | Replicon (EC50) | 0.01 - 0.11 µM | |||
| Dasabuvir | NNI | Palm I Site | 1a | Replicon (EC50) | 7.7 nM |
| 1b | Replicon (EC50) | 1.8 nM | |||
| 1a/1b | Enzymatic (IC50) | 2.2 - 10.7 nM |
On-Target Confirmation Using NS5B Mutants
A key method to confirm that a compound's antiviral activity is due to the inhibition of its intended target is to assess its efficacy against mutant forms of the target enzyme. Mutations in the drug-binding site are expected to reduce the inhibitor's potency, leading to an increase in the IC50 or EC50 values.
Table 2: Comparative Activity against Key NS5B Resistance-Associated Substitutions (RASs)
| Compound | Class | Key Resistance Mutation(s) | Fold-Change in EC50 (Genotype) |
| This compound (HCV-796) | NNI | C316N | >10-fold (1b)[5] |
| Sofosbuvir | NI | S282T | 2.4 to 18-fold (various)[6] |
| L159F + L320F | Low-level resistance[7] | ||
| Dasabuvir | NNI | C316Y | High-level resistance (1a/1b) |
| M414T | High-level resistance (1a/1b) | ||
| Y448H | High-level resistance (1a/1b) | ||
| S556G | High-level resistance (1a/1b) |
The data indicates that the C316N mutation significantly reduces the susceptibility to this compound, confirming that its antiviral activity is mediated through binding to the palm domain of the NS5B polymerase.[5] In contrast, Sofosbuvir's activity is primarily affected by the S282T mutation in the active site.[6] Dasabuvir, another palm site NNI, has a distinct resistance profile involving several mutations, including C316Y and M414T.[8] The lack of significant cross-resistance between NIs and NNIs further validates their different binding sites and mechanisms of action.
Experimental Protocols
NS5B RNA-Dependent RNA Polymerase (RdRp) Enzymatic Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of recombinant NS5B polymerase.
Methodology:
-
Expression and Purification of NS5B: Recombinant full-length or truncated (for improved solubility) NS5B polymerase is expressed in E. coli or insect cells and purified using chromatography techniques.[9][10][11]
-
Reaction Mixture: The assay is typically performed in a 96-well plate containing the purified NS5B enzyme, a homopolymeric template/primer such as poly(rA)/oligo(dT), and a reaction buffer (e.g., Tris-HCl, MgCl2, DTT).[12]
-
Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations.
-
Initiation of Polymerization: The reaction is initiated by the addition of a mixture of nucleotides (ATP, CTP, GTP, and UTP), including a radiolabeled nucleotide (e.g., [3H]-UTP).
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 2 hours).
-
Termination and Detection: The reaction is stopped, and the newly synthesized radiolabeled RNA is precipitated and collected on a filter plate. The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The concentration of the inhibitor required to reduce polymerase activity by 50% (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.
HCV Replicon Assay
This cell-based assay measures the inhibition of HCV RNA replication within human hepatoma (Huh-7) cells.
Methodology:
-
Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon are used. These replicons contain the HCV non-structural proteins (including NS5B) and a reporter gene, such as luciferase or neomycin phosphotransferase (for G418 selection).[3]
-
Compound Treatment: The replicon-containing cells are seeded in 96- or 384-well plates and treated with serial dilutions of the test compound.
-
Incubation: The cells are incubated for a period of 48 to 72 hours to allow for HCV replication and reporter gene expression.
-
Quantification of Replication:
-
Luciferase Reporter: If a luciferase reporter is used, the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV replication, is measured using a luminometer.
-
Quantitative RT-PCR: The level of HCV RNA can be directly quantified using real-time reverse transcription PCR.
-
-
Data Analysis: The concentration of the compound that reduces HCV replication by 50% (EC50) is calculated from the dose-response curve. A concurrent cytotoxicity assay is often performed to ensure that the observed antiviral effect is not due to cell death.
Visualizing the Workflow and Mechanism
References
- 1. Naturally occurring resistance mutations to inhibitors of HCV NS5A region and NS5B polymerase in DAA treatment-naïve patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Sofosbuvir Selects for Drug-Resistant Amino Acid Variants in the Zika Virus RNA-Dependent RNA-Polymerase Complex In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance mutations of NS3 and NS5b in treatment-naïve patients infected with hepatitis C virus in Santa Catarina and Rio Grande do Sul states, Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Expression and purification of untagged full-length HCV NS5B RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of Soluble Hepatitis C Virus RNA-Dependent RNA Polymerase Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Nesbuvir
FOR RESEARCH USE ONLY. Not for human or veterinary use.
This document provides crucial guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Nesbuvir, a potent non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound in a solid or dissolved form, the following personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Required Equipment | Specifications & Use |
| Hand Protection | Nitrile gloves | Wear two pairs of powder-free nitrile gloves. Change gloves immediately if contaminated, punctured, or torn. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Body Protection | Laboratory coat | A fully buttoned lab coat must be worn over personal clothing. |
| Respiratory Protection | Not generally required for handling small quantities of the solid in a well-ventilated area. | Use a NIOSH-approved respirator if there is a risk of aerosolization or if handling large quantities. |
Operational Plan: Step-by-Step Handling Procedures
A meticulous approach to handling this compound is critical to minimize exposure risk. The following workflow outlines the essential steps for preparation, handling, and cleanup.
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol details the steps for preparing a stock solution of this compound.
-
Preparation:
-
Don all required personal protective equipment as outlined in the table above.
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Assemble all necessary equipment: analytical balance, weigh paper, spatula, conical tubes, and appropriate solvent (e.g., DMSO).
-
-
Weighing:
-
Carefully weigh the desired amount of solid this compound onto weigh paper using a calibrated analytical balance.
-
Avoid creating dust. If any material is spilled, decontaminate the area immediately.
-
-
Dissolution:
-
Transfer the weighed this compound to a conical tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration. This compound is soluble in DMSO.[1]
-
Cap the tube securely and vortex until the solid is completely dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, clearly labeled tubes.
-
Store the stock solution at -20°C for long-term stability.[1]
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weigh paper, and pipette tips, must be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused this compound solutions should be collected in a designated hazardous waste container for liquid chemical waste. Do not pour this compound solutions down the drain.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
Chemical and Physical Properties
A summary of key quantitative data for this compound is provided below for quick reference.
| Property | Value | Source |
| Molecular Formula | C22H23FN2O5S | [1] |
| Molecular Weight | 446.49 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO, not in water | [1] |
| Storage (Short-term) | 0 - 4 °C | [1] |
| Storage (Long-term) | -20°C | [1] |
By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, minimizing risks and ensuring a safe and productive research environment. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before beginning any work.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
